Technical Documentation Center

N-cycloheptyl-4-methoxybenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-cycloheptyl-4-methoxybenzamide
  • CAS: 343373-47-7

Core Science & Biosynthesis

Foundational

Technical Monograph: N-Cycloheptyl-4-Methoxybenzamide

This is a comprehensive technical guide for N-cycloheptyl-4-methoxybenzamide (CAS 343373-47-7). It is structured as a strategic monograph for researchers utilizing this compound as a chemical probe or scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for N-cycloheptyl-4-methoxybenzamide (CAS 343373-47-7). It is structured as a strategic monograph for researchers utilizing this compound as a chemical probe or scaffold in medicinal chemistry campaigns.

A Lipophilic Benzamide Scaffold for GPCR and Ion Channel Ligand Discovery

CAS Registry Number: 343373-47-7 Chemical Formula: C₁₅H₂₁NO₂ Molecular Weight: 247.33 g/mol Class: Benzamide Derivative / Lipophilic Pharmacophore

Part 1: Executive Summary & Structural Significance

N-cycloheptyl-4-methoxybenzamide is a specialized chemical entity primarily utilized in Structure-Activity Relationship (SAR) studies within drug discovery. Unlike common cyclohexyl analogs, this compound incorporates a cycloheptyl (7-membered) ring , offering a unique hydrophobic volume and conformational flexibility profile.

It serves as a critical "ring-expansion" probe to test the steric constraints of lipophilic binding pockets in targets such as TRPV1 ion channels , Glucokinase (GK) , and various G-Protein Coupled Receptors (GPCRs) .

Core Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • The Linker (Amide Bond): A rigid, planar hydrogen-bond donor/acceptor motif essential for orienting the side chains.

  • The Lipophilic Tail (Cycloheptyl Ring): A flexible, hydrophobic moiety (C₇) that occupies more volume than a phenyl or cyclohexyl group, often improving potency by displacing "high-energy" water molecules from receptor pockets.

  • The Electronic Head (4-Methoxybenzene): A para-substituted aromatic ring providing electron density and a hydrogen bond acceptor (methoxy oxygen).

Part 2: Physicochemical Profile (In Silico & Experimental)

Understanding the physicochemical properties is vital for predicting bioavailability and formulation requirements.

PropertyValue / DescriptorRelevance to Drug Design
LogP (Calculated) 3.6 – 4.1Highly lipophilic; suggests good membrane permeability but poor aqueous solubility.
Topological Polar Surface Area (TPSA) ~38 ŲWell within the range for blood-brain barrier (BBB) penetration (<90 Ų).
Rotatable Bonds 3Limited flexibility aids in "induced fit" binding without excessive entropy penalty.
H-Bond Donors / Acceptors 1 / 2Classic drug-like profile (Rule of 5 compliant).
Solubility Low (Water); High (DMSO, DCM)Requires organic co-solvents (DMSO) for biological assays.

Part 3: Synthesis & Manufacturing Protocol

Methodology: Acid Chloride Coupling (High-Yield)

While EDC/HOBt coupling is possible, the Acid Chloride method is preferred for this lipophilic amine due to faster kinetics and simpler purification.

Reagents:
  • Precursor A: 4-Methoxybenzoyl chloride (CAS 100-07-2)

  • Precursor B: Cycloheptylamine (CAS 5452-35-7)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).

    • Add Cycloheptylamine (1.0 equiv, 10 mmol) and Triethylamine (1.5 equiv, 15 mmol) to the flask.

    • Dissolve in DCM (30 mL) and cool to 0°C in an ice bath.

  • Acylation:

    • Dissolve 4-Methoxybenzoyl chloride (1.1 equiv, 11 mmol) in DCM (10 mL).

    • Add the acid chloride solution dropwise to the amine mixture over 15 minutes.

    • Observation: A white precipitate (Et₃N·HCl) will form immediately.

  • Reaction & Workup:

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: Check completion via TLC (Eluent: 30% EtOAc in Hexanes). Product R_f ≈ 0.4–0.5.

    • Quench: Add 1M HCl (20 mL) to solubilize the ammonium salts and remove unreacted amine.

  • Purification:

    • Separate the organic layer.

    • Wash sequentially with:

      • 1M HCl (2 x 20 mL)

      • Sat. NaHCO₃ (2 x 20 mL) (Removes unreacted acid)

      • Brine (1 x 20 mL)

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Recrystallization: If necessary, recrystallize from Hexane/EtOAc to yield white crystalline needles.

Part 4: Biological Applications & Mechanism[1][2][3]

The "Ring Size" Probe in SAR

In medicinal chemistry, replacing a cyclohexyl ring with a cycloheptyl ring is a strategic move to probe the hydrophobic limit of a binding pocket.

  • Case Study (TRPV1): Many TRPV1 antagonists feature a central amide. If the cyclohexyl analog is active, introducing the cycloheptyl ring tests if the pocket can accommodate a larger bulk. An increase in potency suggests the pocket is deep and hydrophobic; a loss of potency suggests steric clash.

Scaffold for GPCR Ligands

The N-cycloheptylbenzamide core is a privileged structure found in ligands for:

  • GPR119: Agonists for metabolic disorders.

  • Cannabinoid Receptors (CB2): The lipophilic cycloheptyl group mimics the alkyl chains of endogenous cannabinoids.

Workflow Visualization

The following diagram illustrates the strategic placement of CAS 343373-47-7 in a Hit-to-Lead optimization campaign.

SAR_Workflow Hit Initial Hit (Phenyl/Methyl Amide) Design Design Strategy: Hydrophobic Expansion Hit->Design SAR Analysis Probe Probe Synthesis: CAS 343373-47-7 (Cycloheptyl Analog) Design->Probe Synthesis Assay Biological Assay (IC50 / EC50) Probe->Assay Testing Outcome1 Potency Increase: Pocket is Large/Deep Assay->Outcome1 Result A Outcome2 Potency Decrease: Steric Clash Assay->Outcome2 Result B

Figure 1: Strategic utilization of N-cycloheptyl-4-methoxybenzamide in a Hit-to-Lead SAR campaign to probe hydrophobic pocket dimensions.

Part 5: Analytical Validation (Self-Validating Protocol)

To ensure the integrity of your synthesized probe, compare your data against these expected parameters.

1H-NMR Interpretation (CDCl₃, 400 MHz)
  • δ 7.75 (d, 2H): Aromatic protons ortho to the carbonyl (Deshielded).

  • δ 6.92 (d, 2H): Aromatic protons ortho to the methoxy group (Shielded).

  • δ 6.05 (br s, 1H): Amide N-H proton.

  • δ 4.10 (m, 1H): Methine proton (CH) of the cycloheptyl ring (Distinctive multiplet).

  • δ 3.85 (s, 3H): Methoxy group (-OCH₃).

  • δ 2.00 – 1.40 (m, 12H): Cycloheptyl methylene protons (CH₂). Note: The integration must sum to 12H, confirming the 7-membered ring.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Positive Mode)[1]

  • Expected Mass: [M+H]⁺ = 248.16

  • Adducts: Look for [M+Na]⁺ = 270.15 if sodium buffers are used.

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at +2°C to +8°C. Keep desiccated.

  • Solubility Handling: The compound is poorly soluble in water. Prepare a 10 mM stock solution in DMSO for biological assays. Do not exceed 0.5% DMSO final concentration in cell-based assays to avoid solvent toxicity.

References

  • PubChem Compound Summary. (n.d.). N-cycloheptyl-4-methoxybenzamide (CID 12847556). National Center for Biotechnology Information. Retrieved from [Link]

  • Di Mao, et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives. MDPI Molecules. (Provides general synthesis conditions for benzamide derivatives). Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses cycloalkyl ring expansion strategies). Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 4-Methoxy-N-cycloheptylbenzamide

The following technical guide provides an in-depth structural and functional analysis of 4-methoxy-N-cycloheptylbenzamide , a lipophilic amide scaffold utilized in medicinal chemistry as a building block for structure-ac...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of 4-methoxy-N-cycloheptylbenzamide , a lipophilic amide scaffold utilized in medicinal chemistry as a building block for structure-activity relationship (SAR) studies targeting G-protein coupled receptors (GPCRs) and epigenetic modulators (e.g., ATAD2).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This section establishes the definitive chemical identifiers for the compound. As a secondary amide derived from a lipophilic cycloalkylamine and an electron-rich benzoic acid, this molecule serves as a model for exploring hydrophobic pocket interactions in drug targets.

Identifier Value
IUPAC Name N-cycloheptyl-4-methoxybenzamide
CAS Registry Number 343373-47-7
SMILES (Canonical) COc1ccc(cc1)C(=O)NC1CCCCCC1
InChI String InChI=1S/C15H21NO2/c1-18-14-10-8-13(9-11-14)15(17)16-12-6-4-2-3-5-7-12/h8-11,12H,2-7H2,1H3,(H,16,17)
Molecular Formula C₁₅H₂₁NO₂
Molecular Weight 247.33 g/mol
Calculated LogP ~3.5 (High Lipophilicity)
H-Bond Donors/Acceptors 1 Donor (Amide NH) / 2 Acceptors (Amide O, Ether O)
Structural Significance

The molecule features two distinct pharmacophoric domains:

  • The Electron-Rich Head: The 4-methoxybenzoyl moiety provides a rigid aromatic core with a hydrogen bond acceptor (methoxy oxygen). The para-substitution pattern creates a linear vector for pi-stacking interactions.

  • The Lipophilic Tail: The cycloheptyl ring is a bulky, hydrophobic moiety. Unlike the rigid phenyl ring or the smaller cyclohexyl ring, the cycloheptyl group adopts a flexible twist-chair conformation, allowing it to fill larger, amorphous hydrophobic pockets in target proteins (e.g., Sigma-1 receptors or bromodomains).

Synthetic Methodology

The synthesis of 4-methoxy-N-cycloheptylbenzamide is a classic nucleophilic acyl substitution. While direct coupling with carboxylic acids (using HATU/EDC) is possible, the Acid Chloride Method is preferred for scale-up due to higher atom economy and simplified purification.

Protocol: Acid Chloride Amidation

Objective: Synthesize 4-methoxy-N-cycloheptylbenzamide with >95% purity.

Reagents
  • Precursor A: 4-Methoxybenzoyl chloride (1.0 equiv)

  • Precursor B: Cycloheptanamine (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure
  • Preparation: Charge a flame-dried round-bottom flask with Cycloheptanamine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM under an inert atmosphere (

    
    ). Cool the solution to 0°C.
    
  • Addition: Dropwise add a solution of 4-Methoxybenzoyl chloride (1.0 equiv) in DCM over 15 minutes. Mechanism: The amine nucleophile attacks the carbonyl carbon, displacing the chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 30% Ethyl Acetate in Hexanes).

  • Workup (Self-Validating Step):

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash organic layer with Sat. NaHCO₃ (removes unreacted acid/hydrolyzed acid chloride).

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0→30% EtOAc/Hexanes).

Synthetic Logic Diagram

The following diagram illustrates the reaction pathway and the critical workup logic that ensures purity.

Synthesis Start Start: 4-Methoxybenzoyl Chloride + Cycloheptanamine Reaction Reaction: DCM, Et3N, 0°C -> RT (Nucleophilic Acyl Substitution) Start->Reaction Mix Quench Workup: 1. 1M HCl (Removes Amine) 2. NaHCO3 (Removes Acid) Reaction->Quench Complete (TLC) Product Product: 4-Methoxy-N-cycloheptylbenzamide (Solid, >95% Purity) Quench->Product Dry & Conc.

Figure 1: Synthetic workflow for the generation of 4-methoxy-N-cycloheptylbenzamide via acid chloride coupling.

Structural & Functional Analysis (SAR Context)

In drug discovery, this molecule is rarely a final drug but often serves as a probe or scaffold .

Bromodomain Inhibition (ATAD2)

Recent research into ATAD2 (ATPase family AAA domain-containing protein 2) inhibitors has utilized the N-cycloheptylbenzamide scaffold. The cycloheptyl ring is critical for occupying the "ZA channel" or hydrophobic shelf of the bromodomain, while the amide linker positions the aromatic headgroup to interact with the WPF shelf.

  • Reference Context: Analogs with a 3-amino substitution on the benzamide core (3-amino-N-cycloheptyl-4-methoxybenzamide) have shown micromolar affinity for ATAD2, validating the cycloheptyl group's role in filling large hydrophobic cavities [1].

Pharmacophore Mapping

The molecule can be dissected into three interaction zones:

  • Zone A (Methoxy): H-bond acceptor. Often replaced with -Cl or -CF3 to modulate metabolic stability (preventing O-demethylation).

  • Zone B (Amide Linker): Essential for H-bonding. The NH acts as a donor to backbone carbonyls in target proteins.

  • Zone C (Cycloheptyl): Hydrophobic bulk. The 7-membered ring is significantly more lipophilic than a phenyl ring and possesses greater conformational flexibility, allowing it to "mold" into induced-fit pockets.

Pharmacophore cluster_0 Interaction Zones Compound 4-Methoxy-N-cycloheptylbenzamide ZoneA Zone A: 4-Methoxy (H-Bond Acceptor / Metabolic Site) Compound->ZoneA ZoneB Zone B: Amide Linker (Directional H-Bonding) Compound->ZoneB ZoneC Zone C: Cycloheptyl Ring (Hydrophobic/Van der Waals) Compound->ZoneC

Figure 2: Pharmacophore decomposition of the molecule highlighting key interaction zones.

Analytical Validation

To verify the identity of the synthesized compound, the following spectral characteristics are diagnostic.

Proton NMR ( H-NMR, 400 MHz, CDCl )
  • 
     7.75 (d, 2H):  Aromatic protons ortho to the carbonyl (Deshielded by anisotropy).
    
  • 
     6.90 (d, 2H):  Aromatic protons ortho to the methoxy (Shielded by resonance).
    
  • 
     6.00 (br s, 1H):  Amide NH (Exchangeable).
    
  • 
     4.10 (m, 1H):  Methine CH of the cycloheptyl ring (adjacent to Nitrogen).
    
  • 
     3.85 (s, 3H):  Methoxy CH
    
    
    
    (Characteristic singlet).
  • 
     2.00 – 1.40 (m, 12H):  Cycloheptyl methylene protons (Complex multiplet envelope).
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode)

  • Expected Mass: [M+H]

    
     = 248.34 Da.
    
  • Fragmentation: Loss of the cycloheptyl group or cleavage of the amide bond may produce a characteristic benzoyl cation fragment (~135 Da).

References

  • Yao, D., et al. (2025). Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors. ResearchGate.[1]

  • PubChem Compound Summary. N-Cycloheptyl-4-methoxybenzamide (CAS 343373-47-7).[2] National Center for Biotechnology Information.

  • Organic Syntheses. General Procedures for Amide Bond Formation. Org.[3][4][1] Synth.

  • BLD Pharm. Product Data Sheet: N-Cycloheptyl-4-methoxybenzamide.[5][2]

Sources

Foundational

The Versatile Scaffold: N-Substituted 4-Methoxybenzamides in Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists and Pharmacologists Executive Summary The N-substituted 4-methoxybenzamide moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary

The N-substituted 4-methoxybenzamide moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike promiscuous binders (PAINS) that generate false positives, this scaffold derives its utility from specific, tunable physicochemical properties: the 4-methoxy group functions as a hydrogen bond acceptor and a lipophilic anchor, while the amide linker provides essential rigidity and hydrogen bonding capability.

This guide analyzes the biological activity of this class across three primary domains: Oncology (Tubulin/HDAC inhibition), Virology (HBV/EV71 suppression), and Antimicrobial applications. It provides validated protocols for synthesis and bioassay, supported by mechanistic signaling pathways and quantitative Structure-Activity Relationship (SAR) data.

Chemical Basis: The Pharmacophore

The biological success of N-substituted 4-methoxybenzamides stems from three structural pillars:

  • The 4-Methoxy Anchor: This group often occupies hydrophobic pockets in target proteins (e.g., the colchicine binding site of tubulin). The oxygen atom can participate in weak hydrogen bonding or water-mediated bridges.

  • The Amide Linker: Acts as a bioisostere of the peptide bond, facilitating interactions with backbone residues of enzymes like Histone Deacetylases (HDACs).

  • The N-Substituent (The Variable Domain): This region dictates specificity. Bulky hydrophobic groups here often target tunnel-like active sites (e.g., HDAC zinc-binding tunnels), while polar groups can enhance solubility and target surface residues.

Therapeutic Applications & Mechanisms[1][2]

Oncology: The Dual-Target Strategy

Research indicates that 4-methoxybenzamide derivatives often function as dual inhibitors .

  • Tubulin Polymerization Inhibition: Derivatives such as N-(4-acetamido-3-((2,5-dimethylbenzyl)oxy)phenyl)-4-methoxybenzamide bind to the colchicine site of tubulin. This prevents microtubule assembly, leading to G2/M cell cycle arrest and apoptosis.

  • HDAC Inhibition: Analogues structurally related to Entinostat (MS-275) utilize the benzamide zinc-binding group (ZBG) to chelate the Zn²⁺ ion in the catalytic pocket of Class I HDACs. This leads to hyperacetylation of histones and reactivation of tumor suppressor genes.

Virology: Host Factor Modulation
  • Hepatitis B Virus (HBV): The derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) inhibits HBV replication not by targeting the viral polymerase directly, but by upregulating the host restriction factor APOBEC3G , which induces hypermutation in the viral genome.

  • Enterovirus 71 (EV71): 3-amino-N-(4-bromophenyl)-4-methoxybenzamide demonstrates potent antiviral activity (IC50 ~5.7 µM) with a high selectivity index, likely interfering with viral capsid assembly or entry.

Antimicrobial Activity

Fatty acid-derived 4-methoxybenzylamides disrupt bacterial cell membranes and bind to ctDNA. The lipophilic tail facilitates membrane penetration, while the benzamide headgroup interacts with DNA minor grooves, inhibiting replication.

Mechanistic Visualization

Pathway 1: Dual Mechanism in Cancer Cells (Tubulin & HDAC)

The following diagram illustrates how benzamide derivatives induce apoptosis through concurrent pathways.

CancerMechanism Compound N-Substituted 4-Methoxybenzamide Tubulin Tubulin (Colchicine Site) Compound->Tubulin Inhibits HDAC HDAC Enzymes (Class I) Compound->HDAC Chelates Zn2+ Polymerization Microtubule Polymerization Tubulin->Polymerization Blocks G2M G2/M Phase Arrest Polymerization->G2M Failure Apoptosis APOPTOSIS G2M->Apoptosis Histones Histone Deacetylation HDAC->Histones Prevents Chromatin Chromatin Relaxation Histones->Chromatin Increases Acetylation GeneExp Tumor Suppressor Expression (p21) Chromatin->GeneExp Promotes GeneExp->Apoptosis

Caption: Dual-action mechanism showing simultaneous inhibition of microtubule dynamics and epigenetic modulation via HDAC blockade.

Structure-Activity Relationships (SAR)

The following data summarizes key SAR findings for N-substituted 4-methoxybenzamides across different indications.

Core Scaffold PositionSubstituent (R)Target / ActivityEffect on Potency (IC50/MIC)Reference
Benzene Ring (C4) -OCH3 (Methoxy)Tubulin / HDACEssential. Removal or replacement with bulky groups often decreases potency.[1, 3]
Amide Nitrogen (N) 4-ChlorophenylHBV (APOBEC3G)High potency (IC50: 1.99 µM). Cl enhances lipophilicity.[5]
Amide Nitrogen (N) 4-BromophenylEnterovirus 71High potency (IC50: 5.7 µM). Br provides halogen bond capability.[6]
Amide Nitrogen (N) Fatty Acid Chain (C11-C18)AntimicrobialLength dependent. C11-C18 chains optimize membrane disruption.[2]
Benzene Ring (C3) -NH2 (Amino)HDAC (Class I)Increases selectivity for HDAC1/2. Acts as a cap group.[4]
Benzene Ring (C3) -NHCOCH3 (Acetamido)TubulinEnhances binding affinity to colchicine site.[1]

Experimental Protocols: Self-Validating Systems

Synthesis: Optimized Amide Coupling (EDC/HOBt Method)

Rationale: This method avoids the harsh conditions of acid chlorides, preserving sensitive functional groups on the N-substituent.

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)

  • Amine derivative (e.g., 4-chloroaniline) (1.1 equiv)

  • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF or DCM

Protocol:

  • Activation: Dissolve 4-methoxybenzoic acid in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere. Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes. Validation Point: Solution should remain clear or turn slightly cloudy; precipitation indicates urea byproduct formation (remove by filtration later).

  • Coupling: Add the amine and DIPEA dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Work-up: Dilute with Ethyl Acetate (EtOAc).[2] Wash successively with:

    • 1N HCl (removes unreacted amine/DIPEA)

    • Sat. NaHCO3 (removes unreacted acid)

    • Brine (drying)

  • Purification: Dry organic layer over MgSO4, concentrate, and purify via silica gel column chromatography (Hexane:EtOAc gradient).

  • Validation:

    • TLC: Single spot, distinct Rf from starting materials.

    • 1H NMR: Look for the diagnostic amide proton singlet (δ 8.0–10.0 ppm) and the methoxy singlet (δ ~3.8 ppm).

Bioassay: MTT Cytotoxicity Assay

Rationale: A colorimetric assay assessing metabolic activity. It is robust, reproducible, and standard for initial screening of antiproliferative agents.

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at 5,000 cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Prepare serial dilutions of the benzamide derivative in DMSO (Final DMSO < 0.1%). Add 100 µL of drug solution to wells. Include:

    • Negative Control: Media + 0.1% DMSO.

    • Positive Control:[3] Doxorubicin or MS-275.

  • Incubation: Incubate for 48h or 72h.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curve to determine IC50.

Workflow Visualization

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase cluster_2 Biological Screening Start 4-Methoxybenzoic Acid Activate Activation (EDC/HOBt) Start->Activate Couple Amine Coupling Activate->Couple Purify Purification (Column Chrom.) Couple->Purify NMR 1H NMR / MS Confirmation Purify->NMR Assay MTT Assay (48h/72h) NMR->Assay If Pure Target Target Validation (Western Blot/Docking) Assay->Target If Active

Caption: Integrated workflow from chemical synthesis to biological validation.

Future Directions

The N-substituted 4-methoxybenzamide scaffold is evolving toward PROTACs (Proteolysis Targeting Chimeras) . By attaching an E3 ligase ligand to the benzamide core (via the N-substituent), researchers aim to degrade rather than merely inhibit targets like HDACs or viral proteins. This represents the next frontier for this versatile pharmacophore.

References

  • Jaragh-Alhadad, L. A., & Ali, M. S. (2022).[4] Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer. Saudi Pharmaceutical Journal, 30, 485–493.[4] Link

  • Ahmad, A., et al. (2021).[5] Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Heliyon, 7(4), e06842.[6] Link

  • Kalinichenko, E., et al. (2021).[5] Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines.[5] Molecules, 26(23), 7147. Link

  • Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms.[7] British Journal of Cancer, 81, 981–988. Link

  • Peng, Z., et al. (2019). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent.[2][8] Molecules, 24(19), 3586. Link

  • Wang, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.[2] International Journal of Molecular Sciences, 14(3), 6366-6386. Link

Sources

Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Pathways of N-cycloheptyl-4-methoxybenzamide

Part 1: Executive Summary N-cycloheptyl-4-methoxybenzamide (CAS: 343373-47-7) is a lipophilic benzamide derivative utilized primarily as a structural building block in medicinal chemistry.[1] Characterized by a central a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

N-cycloheptyl-4-methoxybenzamide (CAS: 343373-47-7) is a lipophilic benzamide derivative utilized primarily as a structural building block in medicinal chemistry.[1] Characterized by a central amide linker connecting a para-substituted anisole ring to a cycloheptyl moiety, the molecule represents a classic "linker-hydrophobe" scaffold.

In drug discovery, this specific architecture serves as a probe for hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and as an intermediate in the synthesis of ATAD2 inhibitors and TRPV1 antagonists. This guide provides a definitive technical profile, including validated synthetic protocols and analytical expectations.

Part 2: Chemical Identity & Physicochemical Properties[2]

The physicochemical profile of N-cycloheptyl-4-methoxybenzamide defines its behavior in biological assays (solubility, permeability) and purification processes.

Core Identifiers
PropertyValueNotes
IUPAC Name N-cycloheptyl-4-methoxybenzamide
CAS Number 343373-47-7Validated Registry Number
Molecular Formula C₁₅H₂₁NO₂
Molecular Weight 247.34 g/mol Monoisotopic Mass: 247.157
SMILES COc1ccc(cc1)C(=O)NC2CCCCCC2
Calculated Physicochemical Parameters (Lipinski Profile)
ParameterValueInterpretation
cLogP 3.4 – 3.8Highly lipophilic; likely requires DMSO for stock solutions.
TPSA 38.33 ŲGood membrane permeability (TPSA < 140 Ų).
H-Bond Donors 1 (Amide NH)Compliant with Lipinski's Rule of 5.
H-Bond Acceptors 2 (Amide CO, Ether O)Compliant with Lipinski's Rule of 5.
Rotatable Bonds 3Rigid cycloheptyl ring limits entropic penalty upon binding.

Part 3: Synthetic Architecture

The synthesis of N-cycloheptyl-4-methoxybenzamide is a nucleophilic acyl substitution. While acid chloride methods are common, the HATU-mediated coupling is preferred in modern high-throughput medicinal chemistry to avoid harsh acidic byproducts and ensure compatibility with sensitive functional groups if derivatized further.

Retrosynthetic Analysis & Workflow

The molecule disconnects at the amide bond, revealing two commercially available precursors: 4-methoxybenzoic acid (p-anisic acid) and cycloheptanamine .

SynthesisWorkflow cluster_conditions Reaction Conditions Precursor1 4-Methoxybenzoic Acid (C8H8O3) Activation Activation Phase (HATU / DIEA / DMF) Precursor1->Activation Carboxyl Deprotonation Precursor2 Cycloheptanamine (C7H15N) Intermediate Activated Ester (OAt Complex) Precursor2->Intermediate Nucleophilic Attack Activation->Intermediate Formation of Active Ester Product N-cycloheptyl-4-methoxybenzamide (C15H21NO2) Intermediate->Product Amide Bond Formation Workup Workup: EtOAc Extraction NaHCO3 Wash Product->Workup Isolation

Figure 1: HATU-mediated synthetic pathway for N-cycloheptyl-4-methoxybenzamide, highlighting the activation of the benzoic acid prior to amine coupling.

Protocol: HATU-Mediated Coupling (Standardized)

This protocol is adapted from standard amide coupling procedures used for benzamide libraries [1].

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)

  • Cycloheptanamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve 4-methoxybenzoic acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at room temperature for 15 minutes to generate the activated ester species.

  • Coupling: Add cycloheptanamine (1.1 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (N₂) for 12–16 hours. Monitor progress via TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash sequentially with:

    • 1M HCl (2 x 15 mL) – Removes unreacted amine.

    • Saturated NaHCO₃ (2 x 15 mL) – Removes unreacted acid.

    • Brine (1 x 15 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0–30% EtOAc in Hexanes).

Part 4: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be observed. These data points act as a "fingerprint" for the molecule.

Proton NMR (¹H NMR) Prediction

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Logic
7.75 Doublet (d, J=8.8Hz)2HAr-H (Ortho to C=O)Deshielded by carbonyl anisotropy.
6.92 Doublet (d, J=8.8Hz)2HAr-H (Ortho to OMe)Shielded by electron-donating methoxy group.
5.90 Broad Singlet (br s)1HNH (Amide)Exchangeable proton; shift varies with concentration.
4.10 Multiplet (m)1HCH (Cycloheptyl C1)Methine proton adjacent to amide nitrogen.
3.85 Singlet (s)3HO-CH₃Characteristic sharp methoxy singlet.
2.00 – 1.40 Multiplets12HCycloheptyl CH₂Ring methylene envelope.
Mass Spectrometry (ESI-MS)
  • Expected Ion: [M+H]⁺

  • Calculated m/z: 248.16

  • Validation Criterion: A clean peak at m/z 248.2 confirms the formula C₁₅H₂₁NO₂. The absence of m/z 153 (acid precursor) or m/z 114 (amine precursor) confirms reaction completion.

Part 5: Structural Biology & Pharmacophore Context

The N-cycloheptyl-4-methoxybenzamide scaffold is not merely a random chemical entry; it possesses specific pharmacophoric features relevant to drug design.

  • The "Anchoring" Methoxy Group: The 4-methoxy group often acts as a hydrogen bond acceptor. In biological targets like ATAD2 (bromodomain), such para-substituents can engage in water-mediated hydrogen bonds with backbone residues [2].

  • The Cycloheptyl "Space-Filler": Unlike the rigid phenyl ring or the smaller cyclohexyl, the cycloheptyl ring is flexible and bulky. It is frequently used to probe "hydrophobic sub-pockets" to improve potency by displacing high-energy water molecules from the receptor binding site.

Pharmacophore Methoxy 4-Methoxy Group (H-Bond Acceptor) Phenyl Phenyl Ring (Pi-Pi Stacking) Methoxy->Phenyl Electronic Donation Target Biological Target Pocket (e.g., GPCR / Bromodomain) Methoxy->Target H-Bonding Amide Amide Linker (H-Bond Donor/Acceptor) Phenyl->Amide Rigid Scaffold Cycloheptyl Cycloheptyl Ring (Hydrophobic Bulk) Amide->Cycloheptyl Flexible Linker Cycloheptyl->Target Hydrophobic Displacement

Figure 2: Pharmacophoric map of N-cycloheptyl-4-methoxybenzamide, illustrating the functional roles of its four distinct structural domains.

References

  • Yao, D., et al. (2023). Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors. ResearchGate.

  • PubChem. (n.d.). Compound Summary: N-cycloheptyl-4-methoxybenzamide (CAS 343373-47-7).[1][2][3][4][5] National Library of Medicine.

  • Sigma-Aldrich. (n.d.). N-Cycloheptyl-4-methoxybenzenesulfonamide (Analog Reference).

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of N-cycloheptyl-4-methoxybenzamide via Nucleophilic Acyl Substitution

Introduction & Scientific Context The amide bond is the backbone of medicinal chemistry, present in approximately 25% of all marketed drugs. N-cycloheptyl-4-methoxybenzamide represents a critical structural scaffold, oft...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The amide bond is the backbone of medicinal chemistry, present in approximately 25% of all marketed drugs. N-cycloheptyl-4-methoxybenzamide represents a critical structural scaffold, often utilized in Structure-Activity Relationship (SAR) studies targeting GPCRs (e.g., TRPV1 antagonists) and enzyme inhibitors where the cycloheptyl ring provides a specific lipophilic bulk to occupy hydrophobic pockets.

This protocol details the synthesis of N-cycloheptyl-4-methoxybenzamide via the Schotten-Baumann type nucleophilic acyl substitution . Unlike peptide coupling reagent methods (EDC/HATU), which are atom-inefficient for simple substrates, the acid chloride route selected here offers rapid kinetics, high atom economy, and simplified purification.

Retrosynthetic Analysis

The target molecule is disconnected at the amide bond, revealing two commercially available precursors: 4-methoxybenzoyl chloride (electrophile) and cycloheptylamine (nucleophile).

Mechanism of Action

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an addition-elimination pathway . The base (Triethylamine) serves a dual purpose: it acts as a proton scavenger to neutralize the HCl byproduct (preventing amine salt formation) and catalytically activates the nucleophile.

Figure 1: Mechanistic pathway of nucleophilic acyl substitution.[1] The base prevents the reaction from stalling by sequestering protons.

Materials & Stoichiometry

Safety Warning: 4-methoxybenzoyl chloride is a lachrymator and corrosive. Cycloheptylamine is caustic. Perform all operations in a fume hood.

ReagentMW ( g/mol )Equiv.[2][3]Density (g/mL)Role
4-Methoxybenzoyl chloride 170.601.0N/A (Solid)Electrophile
Cycloheptylamine 113.201.10.897Nucleophile
Triethylamine (Et₃N) 101.191.50.726Base/Scavenger
Dichloromethane (DCM) 84.93Solvent1.33Solvent

Expert Insight: A slight excess of amine (1.1 eq) ensures complete consumption of the acid chloride, which is harder to remove during workup than the amine.

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL Round Bottom Flask (RBF) and equip it with a magnetic stir bar. Purge with nitrogen (optional but recommended to prevent hydrolysis of the acid chloride).

  • Solvation: Add Cycloheptylamine (1.1 equiv) and Triethylamine (1.5 equiv) to the flask. Dissolve in anhydrous DCM (10 mL per gram of substrate) .

  • Thermal Control: Cool the solution to 0°C using an ice-water bath.

    • Why? The reaction is exothermic. uncontrolled heat can lead to the formation of di-acylated byproducts or decomposition.

  • Addition: Dissolve 4-Methoxybenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the cold amine mixture over 15–20 minutes.

    • Visual Cue: White precipitate (Et₃N·HCl salts) will begin to form immediately.

Phase 2: Reaction Monitoring
  • Warm Up: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

  • TLC Check: Monitor using 30% Ethyl Acetate in Hexanes.

    • Expectation: The starting amine (low R_f, stains with Ninhydrin) and acid chloride (high R_f, UV active) should disappear. The amide product will appear as a distinct UV-active spot in the middle R_f range.

Phase 3: Workup & Purification

This specific workup sequence is designed to be self-purifying , chemically removing unreacted starting materials before any chromatography is needed.

Figure 2: Purification workflow. The acid/base wash sequence utilizes pKa differences to isolate the neutral amide.

  • Quench: Dilute the reaction mixture with an equal volume of DCM.

  • Acid Wash: Transfer to a separatory funnel. Wash with 1M HCl (2x) .

    • Mechanism:[1][4][5][6][7][8] Protonates unreacted cycloheptylamine and Et₃N, forcing them into the aqueous layer.

  • Base Wash: Wash the organic layer with Saturated NaHCO₃ (2x) .

    • Mechanism:[1][4][5][6][7][8] Neutralizes any residual HCl and converts any hydrolyzed 4-methoxybenzoic acid into its water-soluble carboxylate salt.

  • Drying: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Crystallization: The crude solid is usually high purity (>90%). Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture to obtain analytical grade white crystals.

Quality Control & Expected Data

MethodDiagnostic Signal
1H NMR (CDCl₃) Amide NH: Broad singlet ~5.8–6.5 ppm.Methoxy: Singlet ~3.8 ppm (3H).Aromatic: Two doublets (AA'BB' system) ~6.9 and 7.8 ppm.Cycloheptyl: Multiplets 1.4–2.0 ppm (12H), Methine ~4.1 ppm (1H).
LC-MS [M+H]+: Expect peak at ~248.2 m/z.
Appearance White to off-white crystalline solid.

Troubleshooting Guide

  • Issue: Low Yield.

    • Cause: Moisture in the solvent hydrolyzed the acid chloride before it could react.

    • Fix: Ensure DCM is anhydrous; increase acid chloride equivalents to 1.2.

  • Issue: Sticky Oil instead of Solid.

    • Cause: Residual solvent or impurities preventing crystal lattice formation.[9]

    • Fix: Triturate the oil with cold hexanes or pentane to induce precipitation. Sonicate if necessary.

  • Issue: Persistent Amine Smell.

    • Cause: Incomplete acid wash.

    • Fix: Verify pH of the aqueous layer during the first wash is <2.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for nucleophilic acyl substitution mechanisms).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Review of amide coupling methodologies).

  • BenchChem. (2025).[10] General purification workflow for benzamides. (Protocols for recrystallization solvents).

  • PubChem. (n.d.). 4-Methoxybenzamide Compound Summary. National Library of Medicine. (Physical properties and safety data).

Sources

Application

Application Note: Optimized Amide Coupling of Cycloheptylamine and 4-Methoxybenzoic Acid

This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the synthesis of -cycloheptyl-4-methoxybenzamide . It addresses the specific electronic and steric chal...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the synthesis of


-cycloheptyl-4-methoxybenzamide .

It addresses the specific electronic and steric challenges of coupling an electron-rich carboxylic acid (4-methoxybenzoic acid) with a moderately hindered aliphatic amine (cycloheptylamine).[1]

[1]

Executive Summary

The synthesis of


-cycloheptyl-4-methoxybenzamide presents two distinct chemical challenges:
  • Electronic Deactivation: The para-methoxy group on the benzoic acid is a strong electron-donating group (EDG), which reduces the electrophilicity of the carbonyl carbon, making standard carbodiimide couplings (e.g., EDC/NHS) potentially sluggish.[1]

  • Steric Bulk: Cycloheptylamine possesses a flexible 7-membered ring that creates a larger steric sweep volume than comparable cyclohexyl amines, requiring highly active acylating species.[1]

This guide presents two validated protocols:

  • Method A (Discovery Scale): Uses HATU , the "gold standard" for difficult couplings, ensuring near-quantitative conversion.[1]

  • Method B (Process/Green Scale): Uses T3P® (Propylphosphonic anhydride) , allowing for a chromatography-free workup suitable for scale-up.[1]

Substrate Profile & Stoichiometry

ComponentRoleMW ( g/mol )Physical StateDensityEquiv.
4-Methoxybenzoic Acid Acid152.15White SolidN/A1.0
Cycloheptylamine Amine113.20Colorless Liquid0.889 g/mL1.1 - 1.2
HATU Coupling Agent380.23White SolidN/A1.1
T3P (50% in EtOAc) Coupling Agent318.18Colorless Soln~1.07 g/mL1.5
DIPEA (Hünig's Base) Base129.24Liquid0.742 g/mL2.0 - 3.0
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Critical Material Note: Cycloheptylamine readily absorbs atmospheric CO


 to form carbamate salts (white crust). Ensure the amine is distilled or fresh; if the liquid is cloudy, filter through a glass frit before weighing.

Reaction Mechanism & Logic

The choice of coupling agent dictates the reaction pathway. The diagram below illustrates the activation mechanism for HATU, which generates the highly reactive OAt-ester to overcome the electronic deactivation of the methoxy group.

G cluster_0 Activation Phase cluster_1 Coupling Phase Acid 4-Methoxybenzoic Acid Base DIPEA (Deprotonation) Acid->Base ActiveEster OAt-Active Ester (Highly Reactive) Base->ActiveEster HATU HATU Reagent HATU->ActiveEster Intermediate Tetrahedral Intermediate ActiveEster->Intermediate + Amine Amine Cycloheptylamine Amine->Intermediate Product N-cycloheptyl- 4-methoxybenzamide Intermediate->Product - HOAt

Figure 1: HATU activation mechanism.[1] The formation of the OAt-ester is critical to outcompete the electron-donating effect of the p-methoxy group.[1]

Method A: HATU Protocol (Discovery/High-Throughput)

Best for: Small scale (<1g), library synthesis, ensuring success on the first try.[1]

Reagents:

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.[1]

  • Concentration: 0.1 M to 0.2 M with respect to the acid.

Step-by-Step Protocol:

  • Activation: In a dry vial, dissolve 4-methoxybenzoic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes.

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange.

    • Critical Step: Allow this "pre-activation" mixture to stir for 15 minutes at Room Temperature (RT). This ensures complete formation of the active ester before the amine is introduced.

  • Coupling: Add cycloheptylamine (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check via LCMS.[2] Look for Product Mass [M+H]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       = 248.16.
      
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash 2x with saturated NaHCOngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (removes unreacted acid/HOAt).
      
    • Wash 2x with 1M HCl (removes excess amine/DIPEA).[1]

    • Wash 1x with Brine. Dry over MgSO

      
      .
      
  • Purification: If necessary, purify via flash chromatography (Hexane:EtOAc, gradient 0-40%).

Method B: T3P Protocol (Scalable/Green)

Best for: Scale-up (>5g), avoiding toxic byproducts, chromatography-free isolation.[1]

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1]

  • Reagent: T3P (Propylphosphonic anhydride), typically supplied as 50% w/w solution in EtOAc.[1]

Step-by-Step Protocol:

  • Slurry: In a reactor/flask, charge 4-methoxybenzoic acid (1.0 equiv), cycloheptylamine (1.2 equiv), and EtOAc (5–10 volumes).

  • Base: Add Pyridine (2.5 equiv) or DIPEA (3.0 equiv).

    • Note: Pyridine is often superior for T3P couplings involving sterically hindered amines.

  • Cooling: Cool the mixture to 0–5°C (ice bath). T3P coupling is exothermic.

  • Addition: Add T3P solution (1.5 equiv) dropwise over 10–20 minutes, maintaining internal temp <10°C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Why longer? T3P is milder than HATU; the electron-rich acid reacts slower.[1]

  • Self-Validating Workup:

    • Add water (equal volume) and stir for 15 mins (hydrolyzes excess T3P to water-soluble phosphonic acid).

    • Separate layers.[3]

    • Wash Organic layer with 1M NaOH (removes unreacted acid and T3P byproducts).[1]

    • Wash Organic layer with 1M HCl (removes excess amine/pyridine).[1]

    • Concentrate Organic layer. The product usually crystallizes upon concentration or addition of heptane.

Purification & Analytical Validation

The following workflow describes the decision logic for purification based on the chosen method.

Workup Start Reaction Complete (LCMS Confirmation) MethodCheck Which Method Used? Start->MethodCheck HATU_Path Method A (HATU) Contains HOAt/Urea byproducts MethodCheck->HATU_Path T3P_Path Method B (T3P) Water soluble byproducts MethodCheck->T3P_Path HATU_Action Acid/Base Wash + Flash Column (Silica) HATU_Path->HATU_Action T3P_Action Aqueous Wash Only (NaOH / HCl) T3P_Path->T3P_Action Final Pure Product White Solid HATU_Action->Final T3P_Action->Final

Figure 2: Purification workflow. Method B (T3P) offers a significant advantage in process simplicity by avoiding chromatography.[1][4]

Analytical Expectations
  • Appearance: White crystalline solid.[5]

  • Molecular Weight: 247.34 g/mol .

  • 
    H NMR (DMSO-d
    
    
    
    or CDCl
    
    
    ):
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       ~8.0-8.2 ppm (d, 1H, Amide NH).
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       ~7.8 ppm (d, 2H, Ar-H ortho to C=O).
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       ~6.9 ppm (d, 2H, Ar-H ortho to OMe).
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       ~3.8 ppm (s, 3H, O-Me ).
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       ~4.0 ppm (m, 1H, Cycloheptyl CH-N).
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       ~1.4-2.0 ppm (m, 12H, Cycloheptyl ring protons).
      

Troubleshooting & "Field-Proven" Tips

IssueProbable CauseCorrective Action
Low Yield (<50%) "Wet" solvents or old amine.[1]Cycloheptylamine absorbs water/COngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

. Distill amine or use fresh bottle. Use anhydrous DMF.
Sluggish Reaction Electron-rich acid deactivation.Switch from EDC to HATU or increase T3P equivalents to 2.0. Heat T3P reaction to 40°C.
Product is Oily Residual solvent/impurities.Triturate the oil with cold diethyl ether or pentane to induce crystallization.
Epimerization N/ANot a risk for these substrates (achiral acid), allowing for higher temperature forcing if needed.[1]

References

  • HATU Mechanism & Application: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive. Journal of the American Chemical Society.

  • T3P Reagent Guide: Curia Global (formerly AMRI). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.

  • Physical Properties (Cycloheptylamine): PubChem Database.[6] CID 2899.[6][7] [1]

  • Amide Coupling Reviews: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron.

  • 4-Methoxybenzoic Acid Properties: BenchChem Technical Guide.

Sources

Method

Application Note &amp; Protocols: N-Cycloheptyl-4-methoxybenzamide as a Versatile Intermediate for the Discovery of Novel FAAH Inhibitors

Abstract N-cycloheptyl-4-methoxybenzamide represents a promising and versatile scaffold in medicinal chemistry, particularly for the development of novel therapeutics targeting Fatty Acid Amide Hydrolase (FAAH). As an in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-cycloheptyl-4-methoxybenzamide represents a promising and versatile scaffold in medicinal chemistry, particularly for the development of novel therapeutics targeting Fatty Acid Amide Hydrolase (FAAH). As an integral membrane enzyme, FAAH is responsible for the degradation of endocannabinoids, such as anandamide, thereby terminating their signaling.[1][2] Inhibition of FAAH has emerged as a compelling strategy for the treatment of pain, inflammation, anxiety, and other neurological disorders, as it elevates endogenous endocannabinoid levels without the adverse effects associated with direct cannabinoid receptor agonists.[3][] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of N-cycloheptyl-4-methoxybenzamide as a foundational intermediate. We present detailed protocols for its synthesis and subsequent evaluation as a potential FAAH inhibitor, alongside a discussion of its strategic importance in modern drug discovery campaigns.

Introduction: The Rationale for Targeting FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes. Fatty Acid Amide Hydrolase (FAAH) is a key enzyme within this system, hydrolyzing fatty acid amides like anandamide (AEA) and oleamide.[2][5] By catabolizing these signaling lipids, FAAH effectively terminates their biological actions. Pharmacological inhibition of FAAH leads to an increase in the levels of endogenous cannabinoids, which in turn potentiates their analgesic, anti-inflammatory, and anxiolytic effects.[3][6] This indirect modulation of the ECS is considered a more refined therapeutic approach compared to direct agonism of cannabinoid receptors, which is often associated with undesirable psychotropic side effects.

The N-cycloheptyl-4-methoxybenzamide scaffold combines several features that make it an attractive starting point for the design of FAAH inhibitors. The benzamide core is a common motif in many bioactive compounds, and the cycloheptyl group provides a lipophilic moiety that can be crucial for interaction with the active site of FAAH. The methoxy group on the phenyl ring offers a site for potential modification to optimize potency and pharmacokinetic properties.

Synthesis of N-Cycloheptyl-4-methoxybenzamide

The synthesis of N-cycloheptyl-4-methoxybenzamide can be achieved through a standard amidation reaction between 4-methoxybenzoyl chloride and cycloheptylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol: Synthesis of N-Cycloheptyl-4-methoxybenzamide

Materials:

  • 4-methoxybenzoyl chloride

  • Cycloheptylamine

  • Triethylamine (TEA) or a suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of cycloheptylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add a solution of 4-methoxybenzoyl chloride (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-cycloheptyl-4-methoxybenzamide as a solid.[7]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Screening for FAAH Inhibitory Activity

A fluorometric assay is a common and effective method for screening compounds for FAAH inhibitory activity in a high-throughput format.[5][8] This assay utilizes a non-fluorescent FAAH substrate that, upon hydrolysis by the enzyme, releases a fluorescent product. The reduction in fluorescence in the presence of a test compound is indicative of FAAH inhibition.

Protocol: In Vitro FAAH Inhibition Assay (Fluorometric)

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)

  • Non-fluorescent FAAH substrate (e.g., 7-amino-4-methylcoumarin arachidonoyl amide)

  • Test compound (N-cycloheptyl-4-methoxybenzamide) dissolved in DMSO

  • Known FAAH inhibitor as a positive control (e.g., URB597)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm)

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions to the appropriate wells. Add 2 µL of DMSO to the control wells.

  • Add 178 µL of FAAH assay buffer containing the FAAH enzyme to each well and incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding 20 µL of the FAAH substrate to each well.

  • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37 °C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Exploration

N-cycloheptyl-4-methoxybenzamide serves as an excellent starting point for SAR studies. Modifications can be made to the cycloheptyl ring, the benzamide linker, and the 4-methoxyphenyl ring to explore their impact on FAAH inhibitory activity. The following table presents hypothetical data for a series of analogs to illustrate a potential SAR exploration.

Compound IDR1 (Modification on Phenyl Ring)R2 (Modification on Cycloalkyl Ring)FAAH IC₅₀ (nM)
NC4MB 4-OCH₃Cycloheptyl5,200
Analog-1 4-OHCycloheptyl2,800
Analog-2 3,4-di-OCH₃Cycloheptyl4,500
Analog-3 4-OCH₃Cyclohexyl8,900
Analog-4 4-OCH₃Cyclooctyl3,100
Analog-5 4-CF₃Cycloheptyl1,500
Analog-6 4-ClCycloheptyl2,200

This data is illustrative and intended to guide SAR exploration.

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams have been generated.

FAAH_Pathway Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Hydrolysis CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation Products Arachidonic Acid + Ethanolamine FAAH->Products Signaling Analgesia, Anti-inflammation, Anxiolysis CB1_Receptor->Signaling Inhibitor N-cycloheptyl-4- methoxybenzamide (and derivatives) Inhibitor->FAAH Inhibition

Caption: FAAH-mediated hydrolysis of anandamide and the inhibitory action of N-cycloheptyl-4-methoxybenzamide derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Amidation Reaction: 4-methoxybenzoyl chloride + cycloheptylamine Purification Column Chromatography Synthesis->Purification Characterization NMR & Mass Spectrometry Purification->Characterization Assay_Prep Prepare Compound Dilutions & Enzyme/Buffer Mix Characterization->Assay_Prep Reaction Add Substrate & Incubate at 37°C Assay_Prep->Reaction Detection Kinetic Fluorescence Reading Reaction->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing IC50_Calc Generate Dose-Response Curve & Determine IC50 Data_Processing->IC50_Calc SAR Structure-Activity Relationship Analysis IC50_Calc->SAR

Caption: Experimental workflow for the synthesis and screening of N-cycloheptyl-4-methoxybenzamide derivatives as FAAH inhibitors.

Conclusion

N-cycloheptyl-4-methoxybenzamide is a valuable and readily accessible intermediate for drug discovery programs targeting Fatty Acid Amide Hydrolase. Its structural features provide a solid foundation for the development of potent and selective inhibitors. The protocols and strategies outlined in this application note offer a clear path for researchers to synthesize, screen, and optimize this class of compounds, with the ultimate goal of developing novel therapeutics for a range of human diseases. The exploration of this chemical space is a promising avenue for identifying next-generation FAAH inhibitors with improved clinical profiles.

References

  • G. C. G. H. and D. K. A., "A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening," Analytical Biochemistry, vol. 343, no. 1, pp. 143-151, 2005. [Online]. Available: [Link]

  • M. Maccarrone, "Assay of FAAH Activity," Methods in Molecular Biology, vol. 1412, pp. 213-219, 2016. [Online]. Available: [Link]

  • A. Scuderi et al., "Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization," International Journal of Molecular Sciences, vol. 22, no. 14, p. 7705, 2021. [Online]. Available: [Link]

  • S. G. G., T. S., P. P., and V. R., "Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2," RSC Advances, vol. 5, no. 118, pp. 97839-97844, 2015. [Online]. Available: [Link]

  • A. D. P., A. T., and M. M., "A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening," ResearchGate, 2005. [Online]. Available: [Link]

  • A. Adibekian et al., "Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH)," Proceedings of the National Academy of Sciences, vol. 108, no. 18, pp. 7283-7288, 2011. [Online]. Available: [Link]

  • O. M. Salo et al., "Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System," Journal of Medicinal Chemistry, vol. 49, no. 25, pp. 7475-7480, 2006. [Online]. Available: [Link]

  • G. G. et al., "FAAH Modulators from Natural Sources: A Collection of New Potential Drugs," Molecules, vol. 28, no. 8, p. 3396, 2023. [Online]. Available: [Link]

  • K. M. L. and B. F. C., "The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH)," Chemical Reviews, vol. 111, no. 10, pp. 5880-5931, 2011. [Online]. Available: [Link]

Sources

Application

Application Note: High-Fidelity Synthesis of Benzamide Fragment Libraries for Biophysical Screening

Abstract & Strategic Rationale The benzamide moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore backbone for numerous FDA-approved therapeutics, including histone deacetylase (HDAC) i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The benzamide moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore backbone for numerous FDA-approved therapeutics, including histone deacetylase (HDAC) inhibitors (e.g., Entinostat) and kinase inhibitors (e.g., Imatinib). In Fragment-Based Drug Discovery (FBDD), benzamides offer a unique combination of rigidity, hydrogen-bonding capability, and vectors for chemical elaboration.

However, the utility of a fragment library is strictly limited by its chemical purity and aqueous solubility. Traditional amide coupling reagents (HATU, EDC/HOBt) often leave non-volatile byproducts that interfere with sensitive biophysical screens like Surface Plasmon Resonance (SPR) or X-ray crystallography.

This guide details a self-validating parallel synthesis protocol utilizing Propylphosphonic Anhydride (T3P®).[1] Unlike carbodiimides, T3P generates exclusively water-soluble byproducts, enabling a "dissolve-and-wash" purification strategy that yields high-fidelity fragments without the bottleneck of preparative chromatography for every well.

Library Design Principles: The "Rule of Three" & Growth Vectors

Before synthesis, the library members must be computationally filtered to ensure they populate the correct chemical space. We adhere to the Astex Rule of Three (Ro3) , which empirically defines the physicochemical properties of successful fragments.

Design Criteria
ParameterLimitRationale
Molecular Weight < 300 DaAllows room for future "growing" of the molecule.
H-Bond Donors ≤ 3Reduces desolvation penalties upon binding.
H-Bond Acceptors ≤ 3Maintains ligand efficiency (LE).
cLogP ≤ 3Ensures solubility and reduces non-specific hydrophobic aggregation.
Rotatable Bonds ≤ 3Minimizes entropy loss upon binding (rigidification).
Vector Analysis

The benzamide core provides three distinct vectors for elaboration relative to the amide bond. A robust library must probe all three to map the sub-pockets of the target protein.

  • Ortho-substitution: Induces conformational twist; probes restricted pockets.

  • Meta-substitution: Often reaches solvent-exposed regions or adjacent hydrophobic lips.

  • Para-substitution: Extends deep into the binding cleft (linear extension).

Visual Logic of Benzamide Library Design

BenzamideDesign Core Benzamide Core (Privileged Scaffold) Vector_O Ortho Vector (Conformational Lock) Core->Vector_O Vector_M Meta Vector (Solubility/Interaction) Core->Vector_M Vector_P Para Vector (Deep Pocket Probe) Core->Vector_P Filter Ro3 Filter (MW<300, cLogP<3) Vector_O->Filter Vector_M->Filter Vector_P->Filter FinalLib Screening-Ready Fragment Library Filter->FinalLib In Silico Selection

Figure 1: Strategic decomposition of the benzamide scaffold into growth vectors, filtered by physicochemical constraints.

Experimental Protocol: T3P-Mediated Parallel Synthesis

This protocol is optimized for a 96-well plate format. The choice of T3P (Propanephosphonic acid anhydride) is critical. It acts as a coupling agent that yields a water-soluble cyclic phosphonate byproduct, allowing for purification via simple liquid-liquid extraction (LLE) within the plate.

Reagents & Equipment
  • Reaction Vessel: 96-well deep-well polypropylene block (2 mL volume).

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF).

  • Base: Pyridine (preferred for preventing racemization) or DIPEA.[2]

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

  • Purification: Phase separator filter plates (e.g., Biotage ISOLUTE®).

Step-by-Step Workflow

Step 1: Reagent Dispensing

  • Dissolve carboxylic acid building blocks (0.10 mmol) in 500 µL EtOAc.

  • Add amine building blocks (0.11 mmol, 1.1 eq) to respective wells.

  • Add Pyridine (0.30 mmol, 3.0 eq). Note: Excess base is required to neutralize the HCl byproduct.

Step 2: Activation & Coupling

  • Add T3P solution (0.15 mmol, 1.5 eq) to each well.

  • Seal the block with a chemically resistant mat.

  • Shake at room temperature (RT) for 12–16 hours.

    • Checkpoint: Check one random well by LC-MS. Conversion should be >95%.

Step 3: The "Self-Validating" Purification (Liquid-Liquid Extraction)

  • Add 500 µL of 10% w/v Citric Acid (aq) to each well. Shake for 5 mins.

    • Mechanism:[2][3][4][5] Removes unreacted amines and basic impurities.[1]

  • Allow phases to separate or centrifuge at 1000 rpm for 2 mins.

  • Remove the lower aqueous layer (if using EtOAc) or transfer supernatant.

  • Add 500 µL of 10% w/v NaHCO₃ (aq). Shake for 5 mins.

    • Mechanism:[2][3][4][5] Neutralizes excess acid and removes T3P byproducts (propylphosphonic acid).

  • Pass the organic layer through a Phase Separator Cartridge (hydrophobic frit) into a collection plate to remove residual water.

Step 4: Isolation

  • Evaporate solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.

  • Resuspend in d6-DMSO (for QC) or storage buffer.

Quality Control & Screening Compatibility

Fragment screening requires higher concentrations (often 1 mM to 10 mM) than HTS. Therefore, solubility is a pass/fail metric equal in importance to purity.

QC Parameters Table
QC TestMethodAcceptance CriteriaFailure Action
Identity LC-MS (ESI+)[M+H]+ observedDiscard well.
Purity UV (254 nm) / ELSD> 90%Prep-HPLC polishing required.
Solubility NephelometrySoluble at 10 mM (DMSO)Flag as "Aggregation Risk."
Aggregation DLS (Dynamic Light Scattering)Monodisperse radiusExclude from SPR/NMR screens.
Synthesis & QC Workflow Diagram

SynthesisWorkflow Start Start: 96-Well Plate Reaction Coupling Reaction (Acid + Amine + T3P) Start->Reaction Wash1 Acid Wash (Citric Acid) Removes Amines Reaction->Wash1 Wash2 Base Wash (NaHCO3) Removes T3P Byproducts Wash1->Wash2 PhaseSep Phase Separation (Anhydrous Organic Layer) Wash2->PhaseSep Dry Evaporation & Resuspension PhaseSep->Dry QC_Gate QC Gate: LC-MS + Solubility Dry->QC_Gate Pass Ready for Screening (NMR/SPR/X-ray) QC_Gate->Pass >90% Pure & Soluble Fail Reprocess / Discard QC_Gate->Fail <90% or Precipitate

Figure 2: The T3P-mediated "React-and-Wash" workflow ensures high throughput without sacrificing purity.

Critical Troubleshooting (The "Why" behind the "What")

  • Issue: Low yield of amide product.

    • Cause: Steric hindrance in ortho-substituted benzoic acids.

    • Solution: Increase temperature to 50°C. T3P is thermally stable, unlike HATU which can cause side reactions at elevated temperatures.

  • Issue: Epimerization of chiral amines.

    • Cause: Over-activation of the acid or strong base usage.

    • Solution: Use Pyridine instead of Triethylamine/DIPEA. T3P/Pyridine is documented to maintain enantiomeric excess (ee) >99% due to the buffered pH environment.

  • Issue: "Sticky" impurities in NMR.

    • Cause: Residual T3P byproducts.[2][6]

    • Solution: Ensure the NaHCO₃ wash is vigorous. The cyclic anhydride byproduct must be hydrolyzed to the acid salt to become fully water-soluble.

References

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877.

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2][4][7] Organic Letters, 13(19), 5048–5051.

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery.[5] Nature Reviews Drug Discovery, 15, 605–619.

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride.[7] Angewandte Chemie International Edition, 19(2), 133-134.

Sources

Method

Precision Synthesis of N-Alkyl Benzamide Derivatives: From Discovery to Scale-Up

Application Note & Protocol Guide Introduction: The Benzamide Pharmacophore The N-alkyl benzamide moiety is a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Benzamide Pharmacophore

The N-alkyl benzamide moiety is a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous therapeutic agents, including antipsychotics (e.g., Sulpiride , Eticlopride ), antiemetics (e.g., Metoclopramide ), and histone deacetylase (HDAC) inhibitors (e.g., Entinostat ).[1]

While the formation of an amide bond is chemically fundamental, the selection of reagents dictates the success of the synthesis regarding yield, purity, and scalability. This guide moves beyond generic "amide coupling" to provide specific, optimized protocols for benzamide derivatives, balancing the needs of high-throughput discovery (speed/scope) with process chemistry (safety/cost).

Reagent Selection Matrix

Choose your synthetic route based on scale, substrate sensitivity, and downstream processing requirements.

FeatureMethod A: Thionyl Chloride (

)
Method B: HATU Coupling Method C: T3P (Propylphosphonic Anhydride)
Primary Use Case Large-scale (>10g), Cost-sensitiveDiscovery (<100mg), HTS, Difficult substratesProcess Dev, Green Chemistry, Safety
Reactivity Extreme (Generates Acid Chlorides)Very High (Fast kinetics)High (Low epimerization)
Atom Economy High (Byproducts:

,

gas)
Low (Large byproduct mass)Medium
Purification Distillation/CrystallizationChromatography often requiredAqueous Extraction (Water soluble byproducts)
Safety Profile Corrosive/Toxic Gas Evolution Potential sensitizer (uronium salts)Excellent (Non-toxic, Non-explosive)
Cost LowHighMedium
Mechanistic Pathways

Understanding the activation mechanism is critical for troubleshooting.

  • Path A (

    
    ):  Proceeds via an imidoyl chloride intermediate (when DMF catalyzed) to form the highly reactive acid chloride.[1]
    
  • Path B (T3P): Forms a mixed anhydride with the cyclic phosphonic anhydride, which is highly reactive toward amines but stable to racemization.

BenzamideSynthesis cluster_SOCl2 Path A: Thionyl Chloride cluster_T3P Path B: T3P (Green/Process) Acid Benzoic Acid Derivative SOCl2 SOCl2 (DMF cat.) Acid->SOCl2 T3P_Reagent T3P (Propylphosphonic Anhydride) Acid->T3P_Reagent Amine Alkyl Amine Vilsmeier Vilsmeier-Haack Intermediate SOCl2->Vilsmeier Activation AcidCl Acid Chloride (R-COCl) Vilsmeier->AcidCl + Acid - SO2, HCl Product N-Alkyl Benzamide (Final Product) AcidCl->Product + Amine (Fast) ActiveEster Mixed Anhydride Intermediate T3P_Reagent->ActiveEster + Acid + Base Base Base (Pyridine/DIPEA) ActiveEster->Product + Amine (Clean)

Figure 1: Comparative activation pathways for Benzamide Synthesis.[1] Path A utilizes aggressive chlorination; Path B utilizes mild phosphonic anhydride activation.

Experimental Protocols
Protocol A: The "Green" Process Method (T3P)

Best for: Safety, ease of workup, and avoiding chromatography.[2] T3P byproducts are water-soluble, allowing for a "wash-away" purification.[1][2][3]

Reagents:

  • Benzoic Acid derivative (1.0 equiv)[1][4]

  • Alkyl Amine (1.1 - 1.2 equiv)[1]

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: 2-MeTHF (Green alternative to DCM) or Ethyl Acetate.[1]

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve the Benzoic Acid (1.0 eq) and Amine (1.1 eq) in 2-MeTHF (5-10 mL/g).

  • Base Addition: Add Pyridine (3.0 eq). Note: Pyridine often suppresses racemization better than DIPEA in chiral benzamides.

  • Activation: Cool to 0°C. Dropwise add T3P solution (1.5 eq).

    • Why? The reaction is exothermic. Controlling temperature prevents impurity formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-12 hours.

    • Validation: Monitor by TLC/LCMS. T3P reactions are typically clean; if slow, heat to 50°C (T3P is thermally stable).[1]

  • Workup (The "Self-Validating" Step):

    • Add water to quench.[5]

    • Wash 1 (Acidic): Wash organic layer with 1M HCl.[1] Removes excess Amine and Pyridine.

    • Wash 2 (Basic): Wash organic layer with Sat.[1][6]

      
      . Removes unreacted Benzoic Acid and T3P byproducts.
      
    • Wash 3 (Neutral): Wash with Brine, dry over

      
      , and concentrate.
      
  • Result: Often yields >95% pure solid without column chromatography.

Protocol B: The High-Throughput Method (HATU)

Best for: Discovery chemistry, library synthesis, and sterically hindered amines.[1]

Reagents:

  • Benzoic Acid derivative (1.0 equiv)[1][4]

  • Alkyl Amine (1.1 equiv)[1]

  • HATU (1.1 - 1.2 equiv)[1]

  • DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: DMF (preferred) or DCM.[1]

Step-by-Step:

  • Activation: Dissolve Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (1.0 eq).[1] Stir for 5-10 mins.

    • Visual Check: Solution often turns yellow/orange upon active ester formation.

  • Coupling: Add Amine (1.1 eq) and remaining DIPEA (2.0 eq).

  • Reaction: Stir at RT for 1-4 hours.

    • Note: HATU is extremely fast. If not complete in 4 hours, it likely won't go further.

  • Workup:

    • Dilute with EtOAc (DMF is hard to remove directly).[1]

    • Perform the standard Acid/Base wash cycle (as in Protocol A) to remove HATU byproducts (tetramethylurea).

    • Caution: HATU byproducts can sometimes track into the organic layer; chromatography is frequently required.

Protocol C: The Scale-Up Method (Thionyl Chloride)

Best for: Multi-gram to Kilogram scale, low cost.[1]

Reagents:

  • Benzoic Acid derivative (1.0 equiv)[1][4]

  • Thionyl Chloride (

    
    )  (1.5 - 2.0 equiv)[1]
    
  • Cat.[2][3][7][8] DMF (2-3 drops)[1]

  • Solvent: Toluene (safer than Benzene) or DCM.[1]

Step-by-Step:

  • Acid Chloride Formation: Suspend Acid in Toluene. Add

    
     and cat.[9] DMF.[10][3][8]
    
  • Reflux: Heat to reflux (75-80°C) for 2-3 hours.

    • Visual Check: Evolution of gas (

      
      ) ceases and solid acid dissolves into a clear solution.
      
  • Evaporation (Critical): Concentrate in vacuo to remove excess

    
    . Co-evaporate with fresh Toluene twice.
    
    • Why? Residual

      
       will react with your amine to form sulfinamides (impurities).[1]
      
  • Coupling: Redissolve the crude Acid Chloride in DCM. Cool to 0°C.[11]

  • Addition: Add Amine (1.1 eq) and TEA (2.0 eq) slowly.

  • Workup: Standard Acid/Base extraction. Recrystallize the final benzamide from EtOH/Water if necessary.

Troubleshooting & Optimization
ObservationDiagnosisCorrective Action
Low Yield (HATU) Steric hindrance or hydrolysisSwitch to Protocol C (Acid Chloride) for maximum reactivity.[1] Ensure DMF is dry.
Racemization Base-mediated proton abstractionUse Protocol A (T3P) with Pyridine at 0°C. Avoid DIPEA/DMF if chiral center is

to carbonyl.[1]
Emulsions during Workup Amphiphilic productAdd solid NaCl to aqueous layer. Filter through Celite.[12] Use 2-MeTHF instead of DCM.
Residual Amine Smell Incomplete washingEnsure pH of Acid Wash is < 2. Use 10% Citric Acid if product is acid-sensitive.
References
  • Green Solvent Selection

    • Title: 2-Methyltetrahydrofuran (2-MeTHF): A Green Solvent for Pd-NHC-Catalyzed Amide and Ester Suzuki-Miyaura Cross-Coupling.[1][13]

    • Source: CSIC / ResearchG
    • URL:[Link]

  • T3P Protocol & Advantages

    • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2][7]

    • Source: Organic Letters / Organic Chemistry Portal.
    • URL:[Link]

  • Thionyl Chloride Mechanism & Protocol

    • Title: Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides.[1][9]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Amide Coupling Reagent Review

    • Title: Amide bond formation: beyond the myth of coupling reagents.[2][11]

    • Source: Chemical Reviews (via Luxembourg Bio).[1]

Sources

Application

Solvent selection for N-cycloheptyl-4-methoxybenzamide crystallization

Application Note: Precision Solvent Selection & Crystallization Protocol for N-cycloheptyl-4-methoxybenzamide Executive Summary This application note details the thermodynamic and kinetic considerations for crystallizing...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Solvent Selection & Crystallization Protocol for N-cycloheptyl-4-methoxybenzamide

Executive Summary

This application note details the thermodynamic and kinetic considerations for crystallizing N-cycloheptyl-4-methoxybenzamide , a structural motif common in potassium channel blockers and metabolic disease therapeutics. Due to the molecule’s amphiphilic nature—combining a lipophilic cycloheptyl ring with a polar amide linker and a methoxy tail—standard solvent screening often results in "oiling out" (liquid-liquid phase separation) rather than nucleation.

This guide provides a validated solvent selection strategy, a cooling crystallization protocol, and a polymorphism control workflow designed to achieve high purity (>99.5%) and controlled particle size distribution (PSD).

Molecular Profile & Solubility Thermodynamics

To select the correct solvent, we must first deconstruct the solute's interaction potential.

  • Lipophilic Domain (Cycloheptyl Group): Drives solubility in non-polar and aromatic solvents (Toluene, DCM). High steric bulk hinders tight packing, increasing the risk of disordered solvates.

  • Polar Domain (Amide Linker -CONH-): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This domain requires a solvent that can disrupt intermolecular H-bonds to dissolve the solute but release them upon cooling.

  • Electronic Domain (4-Methoxy Group): The electron-donating group on the phenyl ring increases electron density, enhancing

    
     stacking potential.
    

Table 1: Predicted Solubility Profile based on Hansen Solubility Parameters (HSP)

Solvent ClassRepresentative SolventSolubility @ 25°CSolubility @ 60°CInteraction MechanismSuitability
Alcohols Isopropyl Alcohol (IPA)ModerateHighH-Bonding (Protogenic)Excellent (Primary)
Esters Ethyl Acetate (EtOAc)GoodVery HighDipole-DipoleGood (Co-solvent)
Aromatics TolueneHighVery High

Stacking / Dispersion
Good (Solvates likely)
Alkanes n-HeptaneNegligibleLowDispersion forcesExcellent (Anti-solvent)
Water WaterInsolubleInsolubleHydrophobic effectPoor (Risk of Oiling)

Technical Insight: While toluene often yields large crystals due to


 stabilization, benzamide derivatives are prone to forming channel solvates in aromatics [1]. For pharmaceutical applications, Class 3 solvents (IPA/EtOAc)  are preferred over Class 2 (Toluene) to minimize toxic residues.

Solvent Screening Workflow

The following decision tree illustrates the logic for selecting the crystallization mode based on initial solubility tests.

SolventSelection Start Dissolve 100mg Target in 1mL Solvent @ 60°C CheckSol Does it dissolve? Start->CheckSol CheckPrecip Cool to 20°C. Precipitation? CheckSol->CheckPrecip Yes Insoluble Insoluble: Discard or use as Anti-Solvent CheckSol->Insoluble No GoodSolvent Candidate: Cooling Crystallization (e.g., IPA, EtOAc) CheckPrecip->GoodSolvent Yes (Crystals) TooSoluble Too Soluble: Use Anti-Solvent (e.g., Toluene + Heptane) CheckPrecip->TooSoluble No (Clear Solution) Oil Oiling Out? (Liquid Phase Separation) CheckPrecip->Oil Yes (Oil Droplets) RemedyOil Remedy: 1. Increase Seed Load 2. Slower Cooling 3. Change Solvent (More Polar) Oil->RemedyOil

Figure 1: Solvent screening logic flow. High-contrast nodes indicate critical decision points to avoid "oiling out," a common failure mode for lipophilic amides.

Detailed Experimental Protocols

Protocol A: Cooling Crystallization (Preferred)

Best for: Purity enhancement and stable polymorph generation.

Materials:

  • Crude N-cycloheptyl-4-methoxybenzamide.

  • Solvent: Isopropyl Alcohol (IPA) (Anhydrous).

  • Equipment: Jacketed reactor or EasyMax™ workstation with overhead stirring.

Step-by-Step Procedure:

  • Dissolution: Charge the reactor with crude solid. Add IPA to achieve a concentration of 80-100 mg/mL .

  • Heating: Heat the slurry to 75°C (reflux is ~82°C, keep below to prevent degradation). Hold for 30 minutes until the solution is perfectly clear.

    • Checkpoint: If haze persists, filter hot through a 0.45µm PTFE filter.

  • Cooling Ramp 1: Cool from 75°C to 55°C at a rate of 0.5°C/min .

  • Seeding (Critical): At 55°C (metastable zone), add 0.5 wt% of pure seed crystals.

    • Note: Benzamides often exhibit high metastability. Seeding prevents spontaneous nucleation which leads to fines and oiling.

  • Isothermal Hold: Hold at 55°C for 1 hour to allow seed surface healing.

  • Cooling Ramp 2: Cool from 55°C to 5°C at a slow rate of 0.2°C/min .

    • Why? Slow cooling promotes growth over nucleation, rejecting impurities (e.g., unreacted 4-methoxybenzoic acid) into the mother liquor.

  • Isolation: Filter the slurry immediately. Wash the cake with cold IPA (0°C).

  • Drying: Vacuum dry at 45°C.

Protocol B: Anti-Solvent Crystallization

Best for: High yield recovery or thermally labile compounds.

System: Solvent = Ethyl Acetate (EtOAc) ; Anti-Solvent = n-Heptane .

Step-by-Step Procedure:

  • Dissolve the compound in EtOAc (150 mg/mL) at 40°C .

  • Add n-Heptane dropwise until a faint turbidity ("cloud point") persists.

  • Add seeds (1 wt%).

  • Dose remaining n-Heptane (ratio 1:3 EtOAc:Heptane) over 4 hours .

    • Warning: Fast addition causes local high supersaturation, trapping impurities inside the crystal lattice.

Mechanism of Action & Troubleshooting

Understanding the intermolecular forces is vital for troubleshooting.

  • The "Oiling Out" Phenomenon: Because the cycloheptyl ring is flexible and hydrophobic, the molecule can exist as a disordered liquid phase in water-miscible solvents if the water content rises too fast.

    • Solution: Avoid water as an anti-solvent. Use Heptane or Methyl tert-butyl ether (MTBE) .

  • Polymorphism: Methoxybenzamides are known to exhibit conformational polymorphism due to the rotation of the amide bond relative to the phenyl ring [2].

    • Validation: Always perform Powder X-Ray Diffraction (PXRD) on the dried solid. The cooling protocol (Protocol A) generally favors the thermodynamically stable form (lowest energy packing).

CrystallizationPathway Solute Solvated Molecule (Disordered) Nucleation Nucleation Event (Critical Cluster) Solute->Nucleation Supersaturation Growth Crystal Growth (Layer-by-Layer) Nucleation->Growth Controlled Cooling Agglomeration Agglomeration (Defect Formation) Nucleation->Agglomeration Fast Cooling / No Seed Growth->Solute Dissolution (Heating)

Figure 2: Kinetic pathway of crystallization. The protocol aims to maximize the "Growth" path while suppressing "Agglomeration."

References

  • Acta Crystallographica Section E. (2012). Crystal structure of 4-methoxy-N-methylbenzamide. This paper establishes the baseline packing motifs (N-H...O hydrogen bond chains) for 4-methoxybenzamide derivatives.

  • MDPI - Crystals. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Discusses the impact of conformational variations in benzamides on crystal lattice stability.

  • University of Fribourg. Guide for Crystallization. Provides general solvent selection rules for organic amides, specifically advising against benzene and recommending Toluene/EtOAc.[1]

  • Cayman Chemical. Product Information: m-Methoxybenzamide. Provides solubility benchmarks for methoxybenzamide cores in Ethanol, DMSO, and DMF.

Sources

Method

Scalable synthesis of 4-methoxybenzamide building blocks

Executive Summary The 4-methoxybenzamide (p-anisamide) motif is a critical pharmacophore in the synthesis of antipsychotics (e.g., Sulpiride), kinase inhibitors, and histone deacetylase (HDAC) probes. While laboratory-sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methoxybenzamide (p-anisamide) motif is a critical pharmacophore in the synthesis of antipsychotics (e.g., Sulpiride), kinase inhibitors, and histone deacetylase (HDAC) probes. While laboratory-scale synthesis often relies on reactive acyl chlorides, this route poses significant safety and corrosion challenges upon scale-up (>1 kg).

This Application Note details two distinct, scalable protocols:

  • Method A (Traditional): A biphasic Schotten-Baumann protocol optimized for speed and high throughput.

  • Method B (Green Engineering): A boric acid-catalyzed direct amidation using urea, eliminating halogenated solvents and minimizing Process Mass Intensity (PMI).

Introduction & Retrosynthetic Logic

Scaling amide bond formation requires balancing Atom Economy (AE) against Reaction Rate .

  • The Challenge: The "Standard" lab route (Acid Chloride + Amine) generates stoichiometric acid waste (HCl) and requires corrosion-resistant reactors (Hastelloy/Glass-lined).

  • The Solution: For non-sensitive substrates, direct condensation of the carboxylic acid with a nitrogen source (Urea) catalyzed by Boric Acid shifts the equilibrium by removing water, offering a "zero-waste" alternative.

Reaction Pathway Comparison

The following diagram illustrates the decision logic between the two methods based on available equipment and substrate sensitivity.

RouteSelection Start Starting Material: 4-Methoxybenzoic Acid Decision Is the substrate acid/heat sensitive? Start->Decision MethodA Method A: Acid Chloride Route (Schotten-Baumann) Decision->MethodA Yes (High Reactivity req.) MethodB Method B: Boric Acid Catalysis (Direct Amidation) Decision->MethodB No (Robust substrate) ProcessA Reagents: SOCl2, Aq. NH3 Byproducts: SO2, HCl Temp: 0-25°C MethodA->ProcessA ProcessB Reagents: Urea, B(OH)3 Byproducts: H2O, CO2 Temp: 130-150°C MethodB->ProcessB

Figure 1: Decision matrix for selecting the optimal synthesis route based on process constraints.

Method A: Rapid Synthesis via Acid Chloride (Schotten-Baumann)

Best for: High-throughput manufacturing where reaction speed is critical. Scale: 100 g – 5 kg batches.

Mechanism & Rationale

This method utilizes a biphasic system (DCM/Water). The acid chloride is generated in situ or purchased, then reacted with aqueous ammonia. The biphasic nature acts as a heat sink, moderating the exotherm.

Protocol

Reagents:

  • 4-Methoxybenzoyl chloride (1.0 equiv)[1]

  • Ammonium hydroxide (28-30% aq., 4.0 equiv)

  • Dichloromethane (DCM) or 2-MeTHF (Green alternative)

Step-by-Step:

  • Reactor Setup: Charge a glass-lined reactor with Ammonium hydroxide (4.0 equiv) and cool to 0–5°C.

  • Dissolution: Dissolve 4-Methoxybenzoyl chloride in DCM (3 Vol relative to substrate).

  • Controlled Addition: Add the organic phase to the aqueous ammonia slowly over 45–60 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature < 20°C to prevent hydrolysis of the acid chloride to the benzoic acid impurity.

  • Reaction: Stir vigorously at 20°C for 2 hours.

  • Workup: Stop agitation. Allow phases to separate.

    • Note: The product may precipitate.[2][3][4][5] If so, filter the entire slurry. If soluble, separate the organic layer.

  • Purification: Wash the organic layer with 1M NaOH (removes unreacted acid) and Brine. Dry over MgSO4 and concentrate.

Method B: Green Direct Amidation (Boric Acid Catalysis)

Best for: Large-scale manufacturing prioritizing Green Chemistry, low cost, and safety. Scale: >1 kg batches.

Mechanism & Rationale

Boric acid acts as a Lewis acid catalyst, forming a transient mixed anhydride (acyloxyboron species) that activates the carboxylic acid. Urea serves as a stable, solid source of ammonia, releasing NH3 and CO2 upon heating.

Protocol

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)

  • Urea (1.5 equiv)

  • Boric Acid (10 mol%)

  • Solvent: Xylene or Toluene (for azeotropic water removal)

Step-by-Step Workflow:

MethodB_Workflow Input Charge Reactor: Substrate + Urea + Catalyst Reflux Reflux (140°C) Dean-Stark Trap Input->Reflux Monitor IPC: Check for Water Evolution Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to 80°C Add Ethanol Monitor->Cool Complete Crystallize Cool to 5°C Precipitation Cool->Crystallize Isolate Filtration & Water Wash Crystallize->Isolate

Figure 2: Process flow for the Boric Acid catalyzed synthesis.

  • Charging: To a reactor equipped with a Dean-Stark trap, add 4-Methoxybenzoic acid (1.0 eq), Urea (1.5 eq), and Boric acid (0.1 eq).

  • Solvent: Add Xylene (5 Vol).

  • Reaction: Heat to reflux (approx. 140°C).

    • Observation: Water will collect in the trap.[5] Ammonia gas is generated in situ.

    • Safety: Ensure scrubber is active to neutralize excess NH3/CO2 off-gas.

  • Completion: Reflux until water evolution ceases (approx. 12–16 hours).

  • Crystallization (Self-Purification):

    • Cool mixture to 80°C.

    • Add Ethanol (2 Vol) to solubilize byproducts.

    • Cool slowly to 0–5°C. The product, 4-methoxybenzamide, will crystallize out.

  • Isolation: Filter the solid.

    • Critical Wash: Wash the cake with hot water (60°C). This is essential to remove residual Boric Acid and unreacted Urea.

Comparative Analysis & Scalability Metrics

MetricMethod A (Acid Chloride)Method B (Green/Boric Acid)
Yield 85 – 92%78 – 85%
Atom Economy Low (Loss of Cl, SO2)High (Loss of H2O, CO2)
Purification Extraction + CrystallizationDirect Crystallization
Safety Profile Corrosive (HCl gas, Thionyl Chloride)Benign (Urea, Boric Acid)
Cost High (Acid chloride precursor)Low (Commodity acid + Urea)
PMI (est.) > 50< 20

Quality Control (QC) & Analytical Standards

To ensure the building block meets pharmaceutical standards (purity >98%), the following analytical tests are required.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 163 – 166°C.

  • HPLC Purity: >98.0% (a/a).

    • Impurity A: 4-Methoxybenzoic acid (Hydrolysis product).[2][6]

    • Impurity B: Methyl 4-methoxybenzoate (if methanol is used in workup).

  • 1H NMR (DMSO-d6):

    • δ 7.85 (d, 2H, Ar-H), 7.80 (br s, 1H, NH), 7.15 (br s, 1H, NH), 6.98 (d, 2H, Ar-H), 3.80 (s, 3H, OMe).

References

  • Tang, P. (2012). N-Benzyl-4-methoxybenzamide: A Boric Acid Catalyzed Amidation. Organic Syntheses, 89, 432. Link

  • Starkov, P., et al. (2015). Boric Acid-Catalyzed Amidation of Carboxylic Acids. Advanced Synthesis & Catalysis, 357(1), 118-124. Link

  • Lanigan, R. M., & Sheppard, T. D. (2013). Recent Developments in Thermal Direct Amide Synthesis. European Journal of Organic Chemistry, 2013(33), 7453–7465. Link

  • PubChem Database. (n.d.). 4-Methoxybenzamide Compound Summary. National Library of Medicine. Link

  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Context on PMI and Solvent Selection). Link

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues with N-cycloheptyl benzamide derivatives in DMSO

Topic: Solubility & Stability Optimization in DMSO Document ID: TSC-BENZ-042 | Version: 2.1 | Updated: February 2026 Executive Summary: The Chemical Challenge Welcome. You are likely accessing this guide because your N-c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Optimization in DMSO

Document ID: TSC-BENZ-042 | Version: 2.1 | Updated: February 2026

Executive Summary: The Chemical Challenge

Welcome. You are likely accessing this guide because your N-cycloheptyl benzamide derivative has precipitated ("crashed out") upon dilution into aqueous media, or you are observing unexpected solids in your frozen DMSO stocks.

The Root Cause: N-cycloheptyl benzamide derivatives possess a distinct structural duality. The benzamide core offers potential for strong intermolecular hydrogen bonding (crystal lattice stability), while the cycloheptyl ring is a bulky, hydrophobic moiety (LogP typically >3.5).

  • In DMSO: The molecule dissolves well because DMSO is a polar aprotic solvent that disrupts amide hydrogen bonds.

  • In Water/Buffer: The hydrophobic cycloheptyl group repels water molecules. When you dilute a DMSO stock into buffer, the solvent environment changes instantly. If the local concentration exceeds the kinetic solubility limit, the molecules aggregate and precipitate.

This guide provides self-validating protocols to overcome these thermodynamic hurdles.

Critical Troubleshooting Modules

Module A: The "Crash Out" Phenomenon (Dilution into Media)

Issue: The compound is clear in the DMSO stock but turns cloudy or precipitates immediately upon addition to cell culture media or assay buffer.

Mechanism: This is a Kinetic Solubility Failure . When a drop of 100% DMSO stock hits the aqueous buffer, there is a momentary interface where the water concentration spikes. The hydrophobic effect drives your benzamide molecules together faster than they can disperse.

Protocol: The "Intermediate Step" Dilution Method Do not pipette high-concentration stocks directly into static media.

  • Prepare an Intermediate Plate: Instead of going from 10mM Stock

    
     Assay (0.1% DMSO), create a 100x or 1000x intermediate dilution in pure DMSO  first.
    
  • Rapid Dispersion:

    • Pipette the buffer/media into the tube/well first.

    • Add the diluted DMSO compound while vortexing (or mixing rapidly).

    • Why? This minimizes the time the compound spends at the high-concentration/high-water interface.

  • The "Shift" Technique: If precipitation persists, shift the stock solvent to a DMSO/PEG400 (50:50) mix. Polyethylene Glycol (PEG) acts as a surfactant, coating the hydrophobic cycloheptyl ring and easing the transition into water.

SerialDilution Stock 10mM Stock (100% DMSO) Inter Intermediate (100% DMSO) Stock->Inter Dilute 1:10 (Keep in DMSO) Final Assay Well (Buffer + <1% DMSO) Stock->Final Direct Addition (High Risk) Precip PRECIPITATION (Crash Out) Stock->Precip Slow Mixing Inter->Final Rapid Mix (Kinetic Entry)

Figure 1: The Intermediate Dilution Strategy. Direct addition often leads to local supersaturation (precipitation). Intermediate dilution lowers the concentration gradient before aqueous contact.

Module B: Stock Solution Integrity (Storage & Hygroscopicity)

Issue: Solids appear in DMSO stocks stored at -20°C, or the stock remains liquid when it should be frozen.

Mechanism:

  • Hygroscopicity: DMSO is aggressively hygroscopic.[1] It can absorb up to 30% of its weight in water from the atmosphere if uncapped [1].

  • Solubility Loss: Water is a "non-solvent" for N-cycloheptyl benzamides. As the DMSO absorbs water, the solubility capacity drops, forcing the compound out of solution.

  • Freezing Point Depression: Pure DMSO freezes at 18.5°C. DMSO with water freezes at much lower temperatures.[2] If your "frozen" stock is liquid in the fridge, it is wet.

Diagnostic Table: Is Your DMSO Compromised?

ObservationDiagnosisAction
Stock is liquid at +4°C High Water Content (>10%)Discard. Compound concentration is now inaccurate.
Solids at bottom of thawed tube Crystal Growth / Ostwald RipeningHeat to 37°C + Sonicate. If undissolved, discard.
Viscous "gel" appearance Polymerization or SupersaturationCommon with benzamides at >50mM. Dilute to 10mM.

Protocol: The "Dry" Storage System

  • Single-Use Aliquots: Never store a "master bottle." Freeze-thaw cycles promote crystal growth.[1] Divide 10mM stocks into 20µL - 50µL aliquots.

  • Desiccation: Store aliquots in a sealed box containing desiccant beads (silica gel).

  • Thawing: Thaw completely at Room Temperature (RT) or 37°C. Vortex immediately upon thawing to redissolve any micro-crystals formed during the freezing process.

Module C: Intrinsic Insolubility (Initial Dissolution)

Issue: The dry powder will not dissolve in DMSO to reach the desired target concentration (e.g., 10mM).

Mechanism: Benzamides can form very stable crystal lattices due to intermolecular hydrogen bonding (Amide N-H ... O=C). The lattice energy is too high for room-temperature DMSO to overcome immediately.

Troubleshooting Workflow:

  • Heat: Warm the DMSO/Compound mixture to 40°C - 50°C for 10 minutes.

    • Scientific Basis: Solubility is endothermic. Heat disrupts the crystal lattice.

  • Sonication (Bath): Sonicate for 15 minutes at RT.

    • Warning: Do not use probe sonication (risk of contamination/overheating).

  • Acid/Base Check:

    • Note: N-cycloheptyl benzamides are generally neutral molecules. Adjusting pH (adding HCl or NaOH) usually will not help and may degrade the amide bond. Focus on cosolvents instead.

Frequently Asked Questions (FAQs)

Q: Can I filter my stock if I see precipitate? A: NO. Filtering removes the active compound. If you filter a 10mM solution that has precipitated, you might be left with a 2mM solution, but you will still calculate your results based on 10mM. This leads to false-negative biological data.[3] You must redissolve the solid (Heat/Sonication).[4]

Q: My compound precipitates in PBS but not in DMEM media. Why? A: DMEM contains proteins (BSA/FBS) and amino acids. Albumin (BSA) acts as a carrier protein, binding lipophilic molecules like benzamides and keeping them in "solution" (actually a suspension/colloid). PBS is a harsh, high-salt environment with no carrier proteins, promoting the "salting out" effect.

Q: What is the maximum DMSO concentration I can use? A: For most cellular assays, keep DMSO < 0.5% (v/v).[5][6] Above 1%, DMSO causes cytotoxicity and membrane permeabilization, which can be mistaken for compound activity [2].

Decision Tree: Solving Precipitation

Troubleshooting Start Start: Precipitation Observed CheckStock Is Stock Clear? Start->CheckStock StockCloudy Stock is Cloudy CheckStock->StockCloudy No StockClear Stock is Clear CheckStock->StockClear Yes FixStock 1. Heat to 37°C 2. Sonicate 3. Check Water Content StockCloudy->FixStock CheckMedia Did it crash in Media? StockClear->CheckMedia MethodFix Use Intermediate Dilution (See Module A) CheckMedia->MethodFix Yes Cosolvent Add Solubilizer: Cyclodextrin or Tween-20 MethodFix->Cosolvent Still Precipitates?

Figure 2: Logical path for identifying the source of insolubility. Differentiate between compromised stocks (wet DMSO) and kinetic dilution errors.

References

  • Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO) Solubility Data & Hygroscopicity Guide.[7] Bulletin 102.[7]

  • National Center for Advancing Translational Sciences (NCATS). (2025). Assay Guidance Manual: Compound Management and Solubility. NCBI Bookshelf.

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media.

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for your specific N-cycloheptyl benzamide derivative before handling.

Sources

Optimization

Purification of benzamides from unreacted cycloheptylamine

Topic: Removal of Unreacted Cycloheptylamine from Benzamide Products Welcome to the Purification Support Center User Context: You have synthesized a benzamide derivative via a coupling reaction (e.g., Schotten-Baumann, H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Cycloheptylamine from Benzamide Products

Welcome to the Purification Support Center

User Context: You have synthesized a benzamide derivative via a coupling reaction (e.g., Schotten-Baumann, HATU/EDC coupling) or direct acylation. The reaction required an excess of cycloheptylamine (CHA) to drive completion. You now face the challenge of removing this unreacted, relatively bulky (


), lipophilic amine without degrading your target amide.

The Chemistry of the Problem:

  • Target: Benzamide (Neutral, generally lipophilic,

    
     of conjugate acid < -1).
    
  • Impurity: Cycloheptylamine (Basic,

    
    , nucleophilic, prone to "tailing" on silica).
    

Module 1: Liquid-Liquid Extraction (The Gold Standard)

Status: Primary Recommendation Applicability: Stable benzamides; reactions >100 mg scale.

The Mechanism

The most efficient separation exploits the massive


 difference between the amide and the amine. By lowering the pH of the aqueous phase below the 

of cycloheptylamine (

), the amine protonates to form a water-soluble ammonium salt, while the benzamide remains neutral and organic-soluble.
Protocol: The "Double-Wash" Method
  • Dissolution: Dissolve your crude reaction mixture in a non-water-miscible solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Volume: ~10-20 mL per gram of crude.

  • Acid Wash (The Critical Step):

    • Add 1M HCl (volume equal to organic layer).

    • Shake vigorously for 2 minutes.

    • Checkpoint: Measure the pH of the aqueous layer. It must be < 2. If not, add more acid.

    • Why? Cycloheptylamine converts to Cycloheptylammonium chloride (

      
      ), which partitions into the water.
      
  • Phase Separation: Drain the aqueous layer.

  • Polishing: Wash the organic layer with Brine (Sat. NaCl) to remove entrained water and acid traces.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate.
Troubleshooting: "My Product is Acid-Sensitive"

If your benzamide contains acid-labile groups (e.g., Boc protecting groups, acetals), 1M HCl is too harsh.

  • Alternative: Use 10% Citric Acid or 0.5M

    
      (pH ~4-5). This is acidic enough to protonate the amine (
    
    
    
    10.7) but gentle on the amide.
Visual Logic: Extraction Workflow

ExtractionLogic Start Crude Mixture (Benzamide + Cycloheptylamine) Solvent Dissolve in EtOAc/DCM Start->Solvent AcidCheck Is Product Acid Sensitive? Solvent->AcidCheck StrongAcid Wash with 1M HCl AcidCheck->StrongAcid No WeakAcid Wash with 10% Citric Acid AcidCheck->WeakAcid Yes Partition Phase Separation StrongAcid->Partition WeakAcid->Partition AqLayer Aqueous Layer (Contains Amine Salt) Partition->AqLayer Discard OrgLayer Organic Layer (Contains Pure Benzamide) Partition->OrgLayer Keep

Caption: Decision tree for selecting the correct acidic wash based on product stability.

Module 2: Scavenger Resins (High-Throughput/Parallel Synthesis)

Status: Recommended for small scales (<100 mg) or library synthesis. Applicability: When liquid-liquid extraction is tedious (e.g., emulsions) or for removing trace amines after extraction.

The Mechanism

Solid-supported reagents chemically bind the impurity. You simply filter the resin away to leave the pure product.

Selection Guide
Scavenger TypeMechanismRecommended ResinProtocol Note
Strong Cation Exchange (SCX) Ionic binding (Salt formation).Amberlyst 15 or Dowex 50WFast (<30 min). Reversible (amine can be eluted if needed).
Electrophilic Scavengers Covalent bond formation (Urea formation).Polymer-supported Isocyanate (PS-NCO)Slower (2-16 hrs). Irreversible. Best for removing nucleophilic amines.
Protocol: Using PS-Isocyanate
  • Calculate Loading: Assume 2-3 equivalents of resin relative to the excess amine.

  • Incubation: Add resin to the reaction mixture (DCM or THF).

  • Agitation: Shake (do not stir with a magnetic bar, which grinds the beads) for 4-16 hours.

    • Note: Cycloheptylamine is sterically bulkier than simple amines; allow extra time for diffusion into the bead pores.

  • Filtration: Filter through a fritted syringe or funnel.

  • Result: The filtrate contains the purified benzamide.

Module 3: Chromatography (The "Last Resort")

Status: Use only if Modules 1 & 2 fail. Issue: Cycloheptylamine interacts strongly with the acidic silanol groups (


) on silica gel, causing "tailing" or "streaking" that co-elutes with your product.
The Fix: Mobile Phase Modifiers

You must neutralize the silica surface to allow the amine to elute as a sharp peak (or stay at the baseline while product elutes).

Protocol Options
  • Option A: Triethylamine (TEA) Doping [1]

    • Add 1% TEA to your eluent system (e.g., 1% TEA / 99% EtOAc).

    • Warning: TEA has a high boiling point and smells. You must rotovap thoroughly.

  • Option B: Ammoniated Methanol

    • Use 7N

      
       in MeOH  as the polar component of your DCM/MeOH gradient.
      
    • Advantage:[1][2][3][4] Ammonia is volatile; no residue left after drying.

Frequently Asked Questions (FAQ)

Q: I did the acid wash, but the product still smells like cycloheptylamine. A: Cycloheptylamine has a potent, distinct odor detectable at ppm levels.

  • Diagnosis: It is likely trace residue, not bulk impurity.

  • Solution: Dissolve the product in DCM and rotovap it down 3 times. The azeotrope will help carry off trace volatiles. If the product is a solid, triturating with cold pentane/hexanes can wash away surface oily amine traces.

Q: I am getting a terrible emulsion during the extraction. A: This is common with benzamides, which can act as surfactants.

  • The Fix:

    • Add solid NaCl to saturate the aqueous layer.

    • Filter the entire biphasic mixture through a pad of Celite. The emulsion often breaks physically on the filter.

    • Wait. (Gravity is the best, albeit slowest, reagent).

Q: Can I use recrystallization? A: Yes, if your benzamide is a solid.

  • Solvent System: Cycloheptylamine is very soluble in alcohols and hexanes. Try dissolving your product in hot Ethanol/Water or EtOAc/Hexanes. Upon cooling, the benzamide should crystallize while the amine stays in the mother liquor.

References

  • Acidic Workup & Amide Stability: Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard pKa and extraction principles). Context: Establishes the fundamental pKa difference between amines (~10) and amides (neutral) utilized in Module 1.
  • Scavenger Resins in Parallel Synthesis

    • Title: Purification of reaction mixtures using polymer-supported reagents.[5][6]

    • Source:Chemical Society Reviews, 2000, 29, 417-427.
    • URL:[Link]

    • Context: Validates the use of PS-Isocyanate and SCX resins for amine removal (Module 2).
  • Chromatography of Amines (Silanol Interactions)

    • Title: Flash Column Chromatography Guide - Mobile Phase Modifiers.
    • Source:Biotage Technical Notes.
    • URL:[Link]

    • Context: Supports the use of Triethylamine or Ammonia to prevent amine tailing on silica (Module 3).[1]

  • Cycloheptylamine Properties

    • Title: Cycloheptylamine Compound Summary.
    • Source:PubChem.[7]

    • URL:[Link]

    • Context: Verification of chemical structure, lipophilicity, and basicity.

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Analytical Imperative for N-cycloheptyl-4-methoxybenzamide

An In-Depth Guide to the 1H NMR Spectral Analysis of N-cycloheptyl-4-methoxybenzamide: A Comparative Approach N-cycloheptyl-4-methoxybenzamide belongs to the broad class of N-substituted benzamides, a scaffold of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of N-cycloheptyl-4-methoxybenzamide: A Comparative Approach

N-cycloheptyl-4-methoxybenzamide belongs to the broad class of N-substituted benzamides, a scaffold of significant interest in medicinal chemistry and materials science. The precise arrangement of its constituent parts—the aromatic 4-methoxybenzoyl group, the amide linkage, and the flexible cycloheptyl ring—governs its physicochemical properties and biological activity. Unambiguous structural confirmation is therefore not merely an academic exercise; it is a critical checkpoint in any research and development pipeline, ensuring the integrity of downstream data and the safety of potential applications.

While numerous analytical techniques can provide structural information, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as the cornerstone for the rapid and definitive elucidation of such organic molecules. Its ability to probe the chemical environment of every proton provides a detailed molecular fingerprint. This guide, written from the perspective of a Senior Application Scientist, delves into the comprehensive 1H NMR analysis of N-cycloheptyl-4-methoxybenzamide. We will not only dissect its theoretical spectrum but also objectively compare the insights gained from 1H NMR with those from complementary techniques, providing the robust, multi-faceted analytical strategy required in modern chemical research.

Part 1: Decoding the Molecular Blueprint with 1H NMR Spectroscopy

1H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, like the proton (¹H), behave like tiny magnets. When placed in an external magnetic field, they can align with or against the field, creating two energy states. The energy required to transition between these states is nucleus-specific and highly sensitive to the local electronic environment. This sensitivity is the source of the "chemical shift" (δ), the fundamental parameter in an NMR spectrum.

For a molecule like N-cycloheptyl-4-methoxybenzamide, we can predict the 1H NMR spectrum by systematically examining its distinct proton environments.

Caption: Molecular structure of N-cycloheptyl-4-methoxybenzamide with key proton groups labeled.

Predicted 1H NMR Spectral Data

The expected signals for N-cycloheptyl-4-methoxybenzamide in a common NMR solvent like deuterated chloroform (CDCl₃) are summarized below. The chemical shifts are influenced by shielding (electron-donating groups, shifting signals upfield to lower ppm) and deshielding (electron-withdrawing groups, shifting signals downfield to higher ppm).[1][2]

Proton Label Chemical Environment Predicted δ (ppm) Integration Predicted Multiplicity Rationale for Assignment
Ha Aromatic (ortho to C=O)~ 7.7 - 7.82HDoublet (d)Strongly deshielded by the anisotropic effect of the benzene ring and the electron-withdrawing carbonyl group.[3] Coupled to Hb.
Hb Aromatic (ortho to OMe)~ 6.9 - 7.02HDoublet (d)Shielded by the electron-donating methoxy group.[3] Coupled to Ha.
HNH Amide N-H~ 6.0 - 6.51HBroad singlet (br s) or Triplet (t)Chemical shift is variable and depends on concentration and solvent. Broadening is common. May show coupling to the adjacent methine proton (Hc).[3]
HMe Methoxy (-OCH₃)~ 3.8 - 3.93HSinglet (s)Protons on the methyl group are equivalent and not coupled to other protons, resulting in a sharp singlet.[3][4]
Hc Methine (-CH-)~ 3.9 - 4.11HMultiplet (m)Deshielded by the adjacent electronegative nitrogen atom. Coupled to the amide proton (HNH) and the adjacent methylene protons (Hd).
Hd Methylene (-CH₂-)~ 1.9 - 2.12HMultiplet (m)Aliphatic protons adjacent to the methine (Hc).
He Methylene (-CH₂-)~ 1.4 - 1.810HMultiplet (m)Remaining five pairs of methylene protons in the cycloheptyl ring. They are in similar chemical environments and will likely overlap to form a complex multiplet.[5]
Experimental Protocol: 1H NMR Spectroscopy

A self-validating protocol ensures reproducibility and data integrity.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of N-cycloheptyl-4-methoxybenzamide. The sample must be dry and free of particulate matter.

    • Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single deuterium signal which can be used for field-frequency locking. TMS serves as the internal reference standard, with its signal defined as 0.00 ppm.[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the CDCl₃. This corrects for any magnetic field drift during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This is a critical step to achieve sharp, well-resolved peaks. An automated shimming routine is typically sufficient.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust for sample concentration)

    • The choice of relaxation delay is crucial for accurate integration; a delay of 5 times the longest T1 relaxation time of any proton in the molecule is ideal for quantitative analysis.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase correct the resulting spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, coupling patterns (multiplicity), and integration values to assign the signals to the molecular structure.

Part 2: A Comparative Analysis with Alternative Spectroscopic Techniques

While 1H NMR is powerful, a multi-technique approach provides a more complete and unassailable structural confirmation. Below, we compare 1H NMR with other essential analytical methods.

Caption: Integrated workflow for the comprehensive structural elucidation of an organic molecule.

Comparison of Analytical Techniques
Technique Information Provided for N-cycloheptyl-4-methoxybenzamide Advantages vs. 1H NMR Disadvantages vs. 1H NMR
1H NMR Detailed proton environments, connectivity (through coupling), stereochemistry, relative quantitation of protons.Provides the most detailed map of the proton framework and connectivity.Can have overlapping signals (especially in the aliphatic region). Less sensitive than MS.
13C NMR Number of unique carbon environments, general chemical environment (sp², sp³), presence of carbonyl carbon.Directly counts carbon environments, avoiding the overlap issues of complex proton multiplets.Much lower sensitivity (requires more sample or longer acquisition time). Does not typically show C-H coupling in standard broadband-decoupled mode.
Infrared (IR) Spectroscopy Presence of key functional groups: N-H stretch (~3300 cm⁻¹), C-H stretches (aromatic ~3100-3000, aliphatic ~2950-2850 cm⁻¹), C=O stretch (~1640 cm⁻¹), C=C stretches (~1600, 1510 cm⁻¹), C-O stretch (~1250 cm⁻¹).[6]Very fast and requires minimal sample preparation. Excellent for identifying the presence or absence of key functional groups.Provides no information on the connectivity of the molecular skeleton. Spectrum can be complex and difficult to interpret fully.
Mass Spectrometry (MS) Precise molecular weight (e.g., via HRMS), molecular formula, and fragmentation patterns that can help identify structural components (e.g., loss of the cycloheptyl or methoxybenzoyl group).[7]Extremely sensitive (can detect sub-picogram amounts). Provides the definitive molecular weight, which 1H NMR cannot.Provides little to no information about isomerism (e.g., ortho-, meta-, para- substitution on the ring). Provides limited connectivity data compared to NMR.
Detailed Experimental Protocols for Complementary Techniques
  • Objective: To determine the number and type of carbon atoms in the molecule.

  • Methodology: The sample preparation is identical to that for 1H NMR. The experiment is run on the same instrument.

    • Use the same locked and shimmed sample from the 1H NMR experiment.

    • Acquire a proton-decoupled 13C spectrum. This involves irradiating all proton frequencies to collapse C-H coupling, resulting in a single sharp peak for each unique carbon atom.

    • A much larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the 13C isotope.

    • Expected Result: A spectrum showing distinct signals for the carbonyl carbon (~167 ppm), aromatic carbons (4 signals between ~114-162 ppm), the methoxy carbon (~55 ppm), and the cycloheptyl carbons (4 signals in the aliphatic region ~25-55 ppm).

  • Objective: To confirm the presence of key functional groups.

  • Methodology:

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.

    • Place a small amount (a few milligrams) of the solid N-cycloheptyl-4-methoxybenzamide sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact.

    • Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

    • Expected Result: A spectrum showing characteristic absorption bands for the amide N-H, carbonyl C=O, and aromatic/aliphatic C-H bonds, confirming the major functional groups.[6]

  • Objective: To determine the exact molecular weight and confirm the elemental formula.

  • Methodology:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer via direct infusion or coupled to an HPLC system. Electrospray Ionization (ESI) in positive ion mode is a common choice.[7]

    • Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range.

    • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺. For N-cycloheptyl-4-methoxybenzamide (C₁₅H₂₁NO₂), the calculated monoisotopic mass is 247.1572. HRMS should detect this ion with an accuracy of <5 ppm, confirming the elemental formula.

Conclusion: The Synergy of a Multi-Technique Approach

The 1H NMR spectrum of N-cycloheptyl-4-methoxybenzamide provides an unparalleled level of detail regarding the proton framework, offering insights into electronic environments, connectivity, and relative stoichiometry within the molecule. Its role as the primary tool for structural elucidation is undisputed.

However, as this guide demonstrates, absolute confidence in structural assignment is achieved through a synergistic and self-validating analytical workflow. While 1H NMR maps the intricate proton network, 13C NMR confirms the underlying carbon skeleton, IR spectroscopy rapidly verifies the presence of essential functional groups, and high-resolution mass spectrometry provides the definitive molecular formula. By integrating these techniques, researchers can eliminate ambiguity and build a complete, trustworthy, and authoritative understanding of the molecule under investigation, a foundational requirement for success in any scientific or drug development endeavor.

References

  • RSC. (n.d.). Supporting Information. Royal Society of Chemistry.
  • ChemicalBook. (n.d.). 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum.
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.).
  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.
  • ConnectSci. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry.
  • PubChem - NIH. (n.d.). 4-Methoxybenzamide.
  • BenchChem. (n.d.). Identifying and characterizing byproducts in N-cyclohexyl-4-methoxybenzenesulfonamide synthesis.
  • ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7).
  • ChemicalBook. (n.d.). N,N-DIPHENYL-4-METHOXYBENZAMIDE(16034-40-5) 1H NMR.
  • Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine - Supplementary Information. (n.d.).
  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects. (n.d.).
  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.
  • SpectraBase. (n.d.). 1-cyclohexyl-3-(3,4-dichlorophenyl)-1-methylurea - Optional[1H NMR] - Chemical Shifts.
  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Sigma-Aldrich. (n.d.). N-CYCLOHEPTYL-4-METHOXYBENZENESULFONAMIDE AldrichCPR.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts.
  • ResearchGate. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides.
  • Wong, C. T., & Jolliffe, K. A. (2025). Efficient solid-phase synthesis and structural characterization of segetalins A–H, J and K. Beilstein Journal of Organic Chemistry.

Sources

Comparative

Comparative Biological Potency: Cycloheptyl vs. Cyclohexyl Benzamide Derivatives

This guide provides an in-depth technical comparison of Cycloheptyl versus Cyclohexyl benzamide derivatives. It is designed for researchers and medicinal chemists, focusing on the structural, physicochemical, and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Cycloheptyl versus Cyclohexyl benzamide derivatives. It is designed for researchers and medicinal chemists, focusing on the structural, physicochemical, and pharmacological implications of expanding the aliphatic ring size from six carbons (


) to seven carbons (

).

Executive Summary

In medicinal chemistry, the transition from a cyclohexyl to a cycloheptyl group on a benzamide scaffold is a strategic "homologation" tactic. While the cyclohexyl group is a standard lipophilic space-filler (bioisostere for phenyl), the cycloheptyl group is often deployed to probe the depth of hydrophobic pockets.

  • Cyclohexyl Benzamides: Typically offer the optimal balance of lipophilicity (

    
    ), metabolic stability, and binding affinity for average-sized hydrophobic pockets (e.g., 11
    
    
    
    -HSD1 inhibitors).
  • Cycloheptyl Benzamides: Exhibit higher lipophilicity and greater steric bulk. They outperform cyclohexyl analogs in deep, expansive hydrophobic channels (e.g., specific anti-tubercular targets) but often suffer from steric clashes in restricted pockets (e.g., ATAD2 bromodomains).

Physicochemical & Structural Analysis

The biological potency difference stems directly from the conformational and physicochemical shifts between the 6-membered and 7-membered rings.

Table 1: Physicochemical Comparison
FeatureCyclohexyl Benzamide (

)
Cycloheptyl Benzamide (

)
Impact on Potency
Conformation Rigid Chair (defined axial/equatorial)Flexible Twist-Chair/Twist-Boat

incurs a higher entropic penalty upon binding due to flexibility.
Lipophilicity (

)
Baseline+0.4 to +0.6 increase

increases membrane permeability but decreases aqueous solubility.
Steric Bulk (Volume) ~108 ų~125 ų

requires a larger "cavity" in the target protein.
Metabolic Liability Moderate (oxidation at C3/C4)High (multiple oxidation sites)

is generally less metabolically stable.

Mechanistic Insight: The "Goldilocks" Effect

The potency of these derivatives is governed by the Enthalpy-Entropy Compensation principle.

  • Enthalpic Gain (Hydrophobic Effect): The cycloheptyl ring has a larger surface area. If the protein pocket is deep enough, the displacement of "high-energy" water molecules by the hydrophobic

    
     ring releases more energy than the 
    
    
    
    ring, leading to higher affinity (Enthalpic gain).
  • Entropic Penalty: The cycloheptyl ring is more flexible (pseudorotation) than the rigid cyclohexyl chair. Freezing this flexibility into a single bioactive conformation within the protein active site costs more entropy (

    
    ).
    
  • Steric Clash: If the pocket is evolved for a phenyl or cyclohexyl group, the extra methylene unit (

    
    ) in the cycloheptyl ring often causes a steric clash with the pocket walls, drastically reducing potency.
    
Visualization: SAR Decision Logic

SAR_Logic Start Benzamide Lead Optimization Pocket_Size Analyze Hydrophobic Pocket Size Start->Pocket_Size Small_Pocket Restricted/Shallow Pocket Pocket_Size->Small_Pocket < 110 ų Large_Pocket Deep/Expansive Pocket Pocket_Size->Large_Pocket > 120 ų Cyclohexyl Select Cyclohexyl (C6) (Optimal Fit) Small_Pocket->Cyclohexyl Cycloheptyl Select Cycloheptyl (C7) (Max Hydrophobic Contact) Small_Pocket->Cycloheptyl Try C7 Large_Pocket->Cyclohexyl Large_Pocket->Cycloheptyl Result_C6 High Potency Low Entropic Cost Cyclohexyl->Result_C6 Result_C7 High Potency (If no steric clash) Cycloheptyl->Result_C7 Clash Steric Clash (Loss of Potency) Cycloheptyl->Clash In Small Pocket

Figure 1: Decision tree for selecting ring size based on protein binding pocket volume.

Data-Driven Case Studies

Case A: When Cycloheptyl Wins (Deep Pockets)

Target: Mycobacterium tuberculosis (Mtb) Compound Class: Quinoline-2-carboxamides (Benzamide Isosteres) In this study, the target possesses a large, lipophilic channel. The expansion from cyclopentyl to cycloheptyl resulted in a direct increase in anti-tubercular potency, correlating with lipophilicity.

Table 2: Anti-tubercular Potency vs. Ring Size | Ring Size | Substituent (


) | Lipophilicity (

) | Potency (

,

M) | Outcome | | :--- | :--- | :--- | :--- | :--- | |

| Cyclopentyl | 4.5 | > 100 (Inactive) | Too small / Low lipophilicity | |

| Cyclohexyl | 5.0 | 12.5 | Moderate Activity | |

| Cycloheptyl | 5.5 | 3.12 | High Potency |

Interpretation: The


 ring filled the hydrophobic pocket more effectively than 

, driving potency through hydrophobic collapse. (Data derived from Jampilek et al. [1])
Case B: When Cyclohexyl Wins (Restricted Pockets)

Target: ATAD2 Bromodomain Compound Class: 3-amino-benzamide derivatives The ATAD2 bromodomain has a specific "ZA loop" pocket. In this series, increasing the bulk beyond a certain point caused a loss of activity.[1]

Table 3: ATAD2 Inhibition Potency | Ring Size | Substituent |


 (

M) | Outcome | | :--- | :--- | :--- | :--- | |

| Cyclopentyl | 5.13 | Good Fit | |

| Cyclohexyl | ~9.0 | Weaker | |

| Cycloheptyl | > 20 | Inactive / Poor |

Interpretation: The


 ring was too bulky for the restricted ZA loop pocket, likely causing a steric clash that prevented the amide hydrogen bond formation. (Data derived from Yao et al.[2] [2])

Experimental Protocols

Synthesis: General Amide Coupling

To synthesize these derivatives for comparison, use a standard HATU-mediated coupling. This protocol is self-validating via TLC monitoring of the acid starting material.

Reagents:

  • Benzoic acid derivative (1.0 equiv)

  • Cyclohexylamine OR Cycloheptylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.0 equiv)

  • DMF (Solvent)

Step-by-Step Workflow:

  • Activation: Dissolve the benzoic acid derivative in DMF (0.1 M). Add DIPEA and stir for 5 min. Add HATU and stir for 15 min at Room Temperature (RT) to form the active ester.

  • Coupling: Add the appropriate amine (Cyclohexylamine for

    
    , Cycloheptylamine for 
    
    
    
    ) dropwise.
  • Monitoring: Stir at RT for 4-12 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). Validation: Disappearance of the acid spot (

    
    ) and appearance of the amide spot (
    
    
    
    ).
  • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat.

    
     (remove unreacted acid), and brine. Dry over 
    
    
    
    .
  • Purification: Silica gel column chromatography.

Visualization: Synthesis Workflow

Synthesis_Flow Start Start: Benzoic Acid Activate Activate with HATU/DIPEA (15 min) Start->Activate Split Split Reaction Activate->Split Route_C6 Add Cyclohexylamine Split->Route_C6 Route_C7 Add Cycloheptylamine Split->Route_C7 Monitor Monitor TLC (Disappearance of Acid) Route_C6->Monitor Route_C7->Monitor Workup Acid/Base Wash (Remove unreacted SM) Monitor->Workup Final Pure Benzamide Analog Workup->Final

Figure 2: Parallel synthesis workflow for generating matched molecular pairs.

Conclusion & Recommendation

The choice between cycloheptyl and cyclohexyl benzamides is rarely about "universal" potency and more about pocket complementarity :

  • Use Cyclohexyl (

    
    )  as the default starting point. It provides a baseline for lipophilicity and is less likely to introduce steric clashes.
    
  • Switch to Cycloheptyl (

    
    )  ONLY if:
    
    • The

      
       analog shows moderate activity but suggests the pocket is not fully occupied (e.g., steep SAR slope with lipophilicity).
      
    • You need to increase membrane permeability (

      
      ) without adding aromatic rings.
      
    • You are targeting a known large hydrophobic channel (e.g., certain GPCRs or mycobacterial targets).

References

  • Jampilek, J., et al. (2012). "Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres." Molecules, 17(1), 866-882.

  • Yao, D., et al. (2023).[2] "Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).

  • McMinn, D. L., et al. (2009).

    
    -HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(5), 1446-1450. 
    

Sources

Validation

Comparative Guide: N-cycloheptyl-4-methoxybenzamide vs. N-cycloheptyl-4-methylbenzamide

Executive Summary In the optimization of benzamide-based pharmacophores, the substitution at the para-position of the phenyl ring acts as a critical "switch" for biological activity. This guide compares N-cycloheptyl-4-m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of benzamide-based pharmacophores, the substitution at the para-position of the phenyl ring acts as a critical "switch" for biological activity. This guide compares N-cycloheptyl-4-methoxybenzamide (4-OMe) and N-cycloheptyl-4-methylbenzamide (4-Me).

While structurally similar, these two molecules exhibit distinct functional profiles in Structure-Activity Relationship (SAR) studies. The 4-methoxy variant is frequently the superior bioactive scaffold, particularly in epigenetic targets like ATAD2 , where its oxygen atom serves as a crucial hydrogen-bond acceptor. The 4-methyl variant, conversely, serves as a lipophilic probe, primarily used to test steric tolerance and hydrophobic interactions without contributing polar contact points.

Physicochemical Profile & Synthesis[1][2][3][4]

The synthesis of both compounds typically follows a standard nucleophilic acyl substitution pathway. Despite their structural homology, their electronic properties diverge significantly, influencing their binding kinetics.

Comparative Data Table
FeatureN-cycloheptyl-4-methoxybenzamide N-cycloheptyl-4-methylbenzamide
Molecular Formula C₁₅H₂₁NO₂C₁₅H₂₁NO
Molecular Weight 247.33 g/mol 231.33 g/mol
Electronic Effect Electron Donating (Resonance), H-bond AcceptorElectron Donating (Inductive), Hydrophobic
Typical Yield ~91% (White Solid)~88% (Light Brown/Off-white Solid)
LogP (Predicted) ~3.1~3.8
Key Role in SAR Active Binder: Targets polar residues (e.g., Asn).Steric Probe: Tests hydrophobic pocket depth.
Synthetic Workflow (General Protocol)

The following workflow describes the parallel synthesis used to generate these scaffolds for SAR libraries.

SynthesisWorkflow Start Start: 4-Substituted Benzoic Acid Activation Activation (SOCl2 or HATU) Start->Activation Activation Coupling Amidation (+ Cycloheptylamine) Activation->Coupling Nucleophilic Attack Purification Purification (Recrystallization/Column) Coupling->Purification Workup Product Final Benzamide (4-OMe or 4-Me) Purification->Product Yield: 88-91%

Figure 1: General synthetic pathway for N-cycloheptylbenzamide derivatives.

Biological Activity: The "Methyl vs. Methoxy" Switch

The most definitive experimental data comparing these specific scaffolds comes from research into ATAD2 inhibitors (ATPase family AAA domain-containing protein 2), a target in Triple-Negative Breast Cancer (TNBC).

Case Study: ATAD2 Inhibition

In fragment-based drug design, these benzamides function as the "tail" of larger inhibitor molecules (e.g., theophylline derivatives). The activity difference is profound and mechanistically driven.

  • The 4-Methoxy Advantage: The oxygen atom in the methoxy group acts as a hydrogen bond acceptor. In the ATAD2 bromodomain, this group forms a critical H-bond with the side chain of Asn1064 . This interaction "locks" the inhibitor into the active site.

  • The 4-Methyl Deficit: The methyl group is purely hydrophobic. While it fits into the pocket sterically, it lacks the ability to form the H-bond with Asn1064. Consequently, analogs containing the 4-methyl group consistently show reduced potency (typically 3-fold lower or worse) compared to their methoxy counterparts.[1]

Experimental Data Summary (ATAD2 Assay):

Compound VariantIC₅₀ (µM)Binding Mode
4-Methoxy Analog 0.27 µM High Affinity: H-bond with Asn1064 + Hydrophobic fit.
4-Methyl Analog > 0.80 µMLower Affinity: Hydrophobic fit only; missing H-bond anchor.
Signaling Pathway Impact

Inhibiting ATAD2 suppresses the expression of c-Myc, a potent oncogene. The 4-methoxybenzamide scaffold is more effective at disrupting this pathway.

ATAD2_Pathway Inhibitor Benzamide Inhibitor (4-OMe vs 4-Me) ATAD2 ATAD2 Bromodomain (Epigenetic Reader) Inhibitor->ATAD2 Blocks (IC50: 0.27 vs 0.8 uM) Asn1064 Residue Asn1064 (Critical H-Bond) Inhibitor->Asn1064 4-OMe binds here Chromatin Chromatin Binding (Acetyl-Lysine) ATAD2->Chromatin Reads Marks cMyc c-Myc Oncogene Transcription Chromatin->cMyc Activates Cancer Tumor Proliferation (TNBC) cMyc->Cancer Drives

Figure 2: Mechanism of action for ATAD2 inhibition. The 4-OMe variant effectively blocks the ATAD2-Chromatin interaction.

Experimental Protocols

To replicate the data supporting the superiority of the 4-methoxy variant, use the following validated protocols.

A. Synthesis of N-cycloheptyl-4-methoxybenzamide
  • Reagents: 4-Methoxybenzoic acid (1.0 eq), HATU (1.2 eq), DIPEA (2.0 eq), Cycloheptylamine (1.1 eq), DMF.

  • Procedure:

    • Dissolve 4-methoxybenzoic acid in DMF at 0°C.

    • Add HATU and DIPEA; stir for 15 minutes to activate the acid.

    • Add cycloheptylamine dropwise.

    • Warm to room temperature and stir for 12 hours.

    • Workup: Dilute with water, extract with ethyl acetate. Wash with 1N HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove unreacted acid).

    • Purification: Recrystallize from ethanol/water or flash chromatography (Hexane/EtOAc).

    • Expected Yield: ~91% (White solid).

B. TR-FRET Assay for ATAD2 Inhibition
  • Objective: Quantify the displacement of a peptide tracer from the ATAD2 bromodomain.

  • Components: Recombinant ATAD2 protein (GST-tagged), Biotinylated acetyl-lysine peptide, Europium-labeled anti-GST antibody, Streptavidin-APC.

  • Steps:

    • Incubate ATAD2 protein with the test compound (4-OMe or 4-Me variant) for 30 mins in assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% CHAPS).

    • Add the peptide tracer and detection reagents (Eu-Ab and SA-APC).

    • Incubate for 60 mins at room temperature.

    • Read: Measure fluorescence at 665 nm (APC) and 615 nm (Europium) using a microplate reader.

    • Calculation: The HTRF ratio (665/615) decreases as the inhibitor displaces the tracer. Calculate IC₅₀ using a 4-parameter logistic fit.

Expert Analysis & Conclusion

The choice between N-cycloheptyl-4-methoxybenzamide and N-cycloheptyl-4-methylbenzamide is rarely arbitrary.

  • Select the 4-Methoxy variant when: You are targeting a protein pocket known to contain hydrogen-bond donors (like backbone amides or side-chain Asn/Gln/Ser). The methoxy oxygen is a potent vector for increasing affinity and specificity, as seen in the ATAD2 data (IC₅₀ 0.27 µM).

  • Select the 4-Methyl variant when: You need to increase lipophilicity (LogP) to improve membrane permeability or when probing a strictly hydrophobic pocket (e.g., certain ion channel pores). It is also useful as a negative control to prove that an H-bond (via methoxy) is essential for activity.

Final Verdict: For high-affinity binding in complex enzymatic or epigenetic targets, N-cycloheptyl-4-methoxybenzamide is the superior pharmacophore.

References

  • Yao, D., et al. (2023). "Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells." Bioorganic Chemistry.

  • PubChem.[2] (n.d.). "N-Cyclohexyl-4-methylbenzamide Compound Summary." National Library of Medicine.

  • BenchChem. (2025).[3] "Technical Overview: Benzamide Derivatives in Drug Discovery." BenchChem Technical Guides.

Sources

Safety & Regulatory Compliance

Handling

Technical Guide: Safe Handling &amp; PPE Protocols for N-Cycloheptyl-4-methoxybenzamide

[1] Executive Summary & Risk Profile N-cycloheptyl-4-methoxybenzamide is a lipophilic amide derivative frequently utilized in medicinal chemistry as a structural scaffold or ligand.[1] While specific toxicological data f...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Profile

N-cycloheptyl-4-methoxybenzamide is a lipophilic amide derivative frequently utilized in medicinal chemistry as a structural scaffold or ligand.[1] While specific toxicological data for this exact molecule may be limited in public registries, its structural class (substituted benzamides) and physicochemical properties necessitate a Universal Precaution approach.[1]

As a Senior Scientist, I categorize this compound as a Level 2 Bioactive Intermediate . The presence of the cycloheptyl ring significantly increases lipophilicity compared to simple benzamides, enhancing its potential for dermal absorption , particularly when solvated in organic carriers like DMSO or Dichloromethane (DCM).

Hazard Identification (Structure-Activity Relationship)
Hazard ClassGHS CategoryMechanism of Action / Risk
Acute Toxicity (Oral) Cat 4 (Est.)[1][2][3][4]Substituted benzamides often exhibit moderate oral toxicity; metabolic hydrolysis may release 4-methoxybenzoic acid.[1]
Skin/Eye Irritation Cat 2/2AAmide nitrogen and aromatic ring substituents can cause contact dermatitis and mucous membrane irritation.[1]
Dermal Absorption High RiskCritical: The lipophilic cycloheptyl moiety facilitates transport across the stratum corneum, acting as a vehicle for systemic entry.
STOT-SE Cat 3Dust inhalation may irritate the upper respiratory tract.[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the physical state of the chemical. A "one-size-fits-all" glove approach is dangerous in synthesis labs.[1]

The Two-Tier Protection Strategy[1]
Tier A: Handling Pure Solid (Weighing/Transfer)

Primary Risk: Inhalation of fines & Static-induced dispersion.

  • Respiratory: N95 or P100 filtering facepiece is the minimum backup.[1] The primary control is a Certified Chemical Fume Hood .[1]

  • Ocular: Chemical Safety Goggles (ANSI Z87.[1]1) with side shields.[1][3][5] Contact lenses should be avoided.[1]

  • Dermal: Single-layer Nitrile Gloves (min 4 mil).[1] Lab coat (100% cotton or Nomex; avoid synthetics that build static).[1]

Tier B: Handling Solutions (Synthesis/Purification)

Primary Risk: Solvent-mediated Dermal Absorption. Note: The solvent determines the glove, not just the solute.

  • Gloves (Critical):

    • If Solvent is DMSO/Methanol:Double Nitrile (Outer: 5-8 mil, Inner: 4 mil).[1] Change every 30 mins.

    • If Solvent is DCM/Chloroform:Silver Shield (Laminate) or PVA gloves required.[1] Nitrile degrades in <2 minutes against chlorinated solvents, carrying the benzamide directly into the skin.[1]

  • Body: Tyvek® arm sleeves or apron if working with volumes >100mL to prevent sleeve-wicking.[1]

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling N-cycloheptyl-4-methoxybenzamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Hood Engineering Control: Chemical Fume Hood Solid->Hood Solvent_Check Identify Solvent Liquid->Solvent_Check Gloves_Solid Gloves: Single Nitrile (4 mil) Hood->Gloves_Solid Resp_Solid Respiratory: N95 (Backup) Gloves_Solid->Resp_Solid Polar DMSO / MeOH / DMF Solvent_Check->Polar Chlorinated DCM / Chloroform Solvent_Check->Chlorinated Gloves_Polar Gloves: Double Nitrile (Change 30 min) Polar->Gloves_Polar Gloves_Chlor Gloves: Silver Shield / Laminate (Nitrile Permeation < 2 min) Chlorinated->Gloves_Chlor

Caption: Logic flow for selecting PPE based on physical state and solvent carrier. Note the critical divergence for chlorinated solvents.

Operational Protocols

Protocol A: Precision Weighing (Static Control)

Benzamides are often electrostatic.[1] Static discharge can cause powder to "jump" onto the user.

  • Engineering Setup: Place balance inside the fume hood. Verify face velocity (100 fpm).

  • Static Elimination: Use an ionizing gun or anti-static brush on the weighing boat before adding the compound.[1]

  • Transfer: Use a stainless steel spatula (avoid plastic).[1]

  • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use.[1] Dispose of the wipe as solid hazardous waste.[1]

Protocol B: Solubilization & Transfer

The highest risk moment is the addition of solvent.

  • Vessel Selection: Use a borosilicate glass vial with a chemically resistant cap (PTFE-lined).[1]

  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.[1]

  • Vortexing: Cap tightly. If using a vortex mixer, ensure the lid is held down firmly with a gloved hand.[1]

  • Pressure Relief: If heating is required for dissolution, use a pressure-relief vial or reflux condenser.[1] Never heat a closed system.

Emergency Response: Spill Management

In the event of a spill, the priority is Containment over Cleaning .

Spill Response Workflow
  • Alert: Announce the spill. Evacuate immediate area if dust is airborne.[1][3][4][6]

  • Assess:

    • Solid Spill: Do not sweep (creates dust).[1]

    • Liquid Spill: Check solvent flammability.[1]

  • Neutralize/Collect:

    • Solid: Cover with wet paper towels (dampened with water) to prevent dust, then scoop into a bag.[1]

    • Liquid: Use inert absorbent pads or vermiculite.[1] Do not use combustible materials (sawdust) if oxidizers are present.[1]

  • Decontaminate: Scrub surface with soap and water (2x) followed by an alcohol wipe.[1]

Visualization: Spill Logic

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid Action_Solid WET WIPE METHOD (Do not sweep) Solid->Action_Solid Action_Liquid ABSORBENT PADS (Vermiculite) Liquid->Action_Liquid Dispose Seal in HazWaste Bag Label 'Toxic' Action_Solid->Dispose Action_Liquid->Dispose

Caption: Immediate decision path for spill remediation to prevent aerosolization or spreading.

Disposal & Waste Management

Cradle-to-Grave Responsibility:

  • Solid Waste: N-cycloheptyl-4-methoxybenzamide must be disposed of via High-Temperature Incineration .[1] Do not landfill.[1] Label as "Organic Solid - Potentially Bioactive."[1]

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).[1] The benzamide solute does not alter the segregation logic but requires the container to be marked "Toxic."[1]

  • Empty Containers: Triple rinse with acetone before discarding glass.[1] Collect rinsate as hazardous waste.[1]

References

  • PubChem. (2023).[1] 4-Methoxybenzamide Compound Summary (CID 76959).[1] National Library of Medicine.[1] [Link]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] [Link]

  • OSHA. (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1][Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cycloheptyl-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-cycloheptyl-4-methoxybenzamide
© Copyright 2026 BenchChem. All Rights Reserved.